molecular formula C10H8ClNO2 B1351874 (5-(4-Chlorophenyl)isoxazol-3-YL)methanol CAS No. 81282-13-5

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Cat. No.: B1351874
CAS No.: 81282-13-5
M. Wt: 209.63 g/mol
InChI Key: WTWQKJNNBWALNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWQKJNNBWALNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394211
Record name [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81282-13-5
Record name 5-(4-Chlorophenyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81282-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Chemical Structure of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol. The document details the key identifiers of the compound, a probable synthetic pathway, and an in-depth analysis of expected spectroscopic data based on analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical development, and material science.

Compound Identification

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and a hydroxymethyl group at the 3-position.[1] It is a white crystalline solid with a melting point range of 95-102 °C.[1]

PropertyValueReference
IUPAC Name This compound
CAS Number 81282-13-5[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Appearance White crystals[1]
Melting Point 95-102 °C[1]

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process involving the formation of an isoxazole precursor followed by the reduction of a formyl group.

Synthetic Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Aldehyde Reduction 4-chlorobenzaldehyde 4-chlorobenzaldehyde 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde 4-chlorobenzaldehyde->5-(4-chlorophenyl)isoxazole-3-carboxaldehyde [1] Hydroxylamine [2] 1,3-Diketone equivalent This compound This compound 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde->this compound NaBH₄, Methanol

Proposed synthetic route for this compound.
Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (Precursor)

The formation of the isoxazole ring is a common reaction in heterocyclic chemistry. One established method involves the reaction of a β-dicarbonyl compound with hydroxylamine. For the synthesis of the aldehyde precursor, a multi-component reaction can be employed.

Experimental Protocol (Generalized):

A mixture of an appropriate β-ketoester, hydroxylamine hydrochloride, and 4-chlorobenzaldehyde is refluxed in ethanol with a catalytic amount of a suitable catalyst, such as L-valine.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and washed with cold ethanol.

Precursor5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde
CAS Number 763109-09-7
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Melting Point 136-140 °C
Appearance Solid
Reduction of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol (Generalized):

To a solution of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Spectroscopic Data and Structure Elucidation

Spectroscopic_Analysis_Workflow Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Proton and Carbon Environment IR FT-IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight and Fragmentation Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the carbons of the 4-chlorophenyl ring, the isoxazole ring, and the methylene carbon of the hydroxymethyl group.

Comparative NMR Data for a Related Compound: 5-(4-Chlorophenyl)-3-phenylisoxazole [1]

¹H NMR (400 MHz, CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
7.87–7.83m2HAr-H
7.79–7.75m2HAr-H
7.50–7.44m5HAr-H
6.81s1HIsoxazole-H
¹³C NMR (100 MHz, CDCl₃)δ (ppm)
169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8

Based on this data, for this compound, one would expect to see a singlet for the isoxazole proton around 6.5-7.0 ppm, doublets for the 4-chlorophenyl protons around 7.4-7.8 ppm, a singlet for the methylene protons (CH₂OH) around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
3500-3200O-H stretch (alcohol, broad)
3100-3000C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
1610-1580C=C stretch (aromatic)
1500-1400C=N stretch (isoxazole)
1100-1000C-O stretch (alcohol)
~830C-Cl stretch

For comparison, the IR spectrum of a similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, shows a broadened absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₈ClNO₂. The fragmentation pattern can also provide structural information.

Expected Mass Spectrometry Data:

TechniqueExpected m/z
HRMS (ESI) [M+H]⁺ ≈ 210.0316

Potential Applications

This compound and its derivatives are of interest in several fields:

  • Pharmaceutical Development: Isoxazole-containing compounds are known to exhibit a wide range of biological activities. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents, potentially with anti-inflammatory or analgesic properties.[1]

  • Agrochemical Chemistry: It may be utilized in the formulation of new agrochemicals for crop protection.[1]

  • Material Science: The compound could be explored for its potential in creating advanced materials with specific chemical and physical properties.

Conclusion

The structural elucidation of this compound is achievable through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not extensively published, analysis of closely related compounds provides a strong foundation for predicting its chemical behavior and spectral characteristics. This technical guide serves as a foundational document for researchers working with this and similar isoxazole derivatives, providing the necessary information for its synthesis, characterization, and potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol. This molecule is of interest to the pharmaceutical and agrochemical industries due to the established biological activities of the isoxazole scaffold.[1][2] This document collates available experimental and predicted data, outlines relevant experimental protocols for property determination, and presents a plausible synthetic route and a summary of the potential biological activities of this class of compounds. The information is intended to support research and development efforts involving this and structurally related molecules.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, incorporates a 4-chlorophenyl moiety, a common substituent in pharmacologically active molecules, attached to a 3,5-disubstituted isoxazole ring bearing a hydroxymethyl group. This combination of structural features suggests its potential as a valuable intermediate or active molecule in drug discovery and development.[3] This guide aims to provide a detailed summary of its physicochemical characteristics.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. For comparative purposes, data for the structural isomer, [3-(4-Chlorophenyl)-5-isoxazolyl]methanol, is included in Table 2, as more extensive data is publicly available for this related compound. It is crucial to note that while these isomers share the same molecular formula and weight, their other physicochemical properties may differ significantly due to the different arrangement of atoms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[3]
Molecular Weight 209.63 g/mol [3]
Appearance White crystals[3]
Melting Point 95-102 °C[3]
Purity (Commercial) ≥ 98% (HPLC)[3]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Table 2: Physicochemical Properties of Isomer [3-(4-Chlorophenyl)-5-isoxazolyl]methanol

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[4][5]
Molecular Weight 209.63 g/mol [4][5]
Appearance Off-white crystals[5]
Melting Point 98-104 °C[4][5]
Boiling Point 389.2 °C at 760 mmHg[4]
Density 1.339 g/cm³[4]
XLogP3 (Predicted) 2.48730[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, this section outlines generalized, standard laboratory procedures for key analytical measurements.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, finely powdered crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • The packed capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reverse-phase HPLC.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is typically employed. The exact composition may require optimization.

  • Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Analysis:

    • The column is equilibrated with the mobile phase.

    • A small volume (e.g., 10 µL) of the sample solution is injected.

    • The chromatogram is recorded, and the area of the main peak corresponding to the compound is measured.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Solvent FilterSample Filter Sample (0.45 µm) SamplePrep->FilterSample Injection Inject Sample FilterSample->Injection MobilePhase Prepare Mobile Phase Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Figure 1: Generalized workflow for HPLC purity analysis.

Synthesis Pathway

A specific, detailed synthesis protocol for this compound has not been published in peer-reviewed literature. However, a plausible and widely used method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][7]

A potential synthetic route would involve the following steps:

  • Formation of 4-chlorobenzaldoxime: Reaction of 4-chlorobenzaldehyde with hydroxylamine.

  • In situ generation of the nitrile oxide: The aldoxime is converted to a hydroximoyl chloride, followed by dehydrohalogenation to yield the 4-chlorophenylnitrile oxide.

  • 1,3-Dipolar Cycloaddition: The nitrile oxide reacts with propargyl alcohol (an alkyne with a hydroxymethyl group) to form the 3,5-disubstituted isoxazole ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product Aldehyde 4-Chlorobenzaldehyde Aldoxime 4-Chlorobenzaldoxime Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Alkyne Propargyl Alcohol FinalProduct This compound Alkyne->FinalProduct NitrileOxide 4-Chlorophenylnitrile Oxide (in situ) Aldoxime->NitrileOxide Halogenating Agent, Base NitrileOxide->FinalProduct [3+2] Cycloaddition

Figure 2: Plausible synthesis of this compound.

Potential Biological Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, the isoxazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][8] Derivatives have been reported to exhibit a broad range of pharmacological activities, including:

  • Anti-inflammatory activity: Potentially through the inhibition of enzymes like cyclooxygenase (COX).

  • Analgesic effects. [3]

  • Antimicrobial activity: Against various bacterial and fungal strains.[9]

  • Anticancer activity: Some isoxazole derivatives have shown cytotoxic effects on cancer cell lines.[10]

The presence of the 4-chlorophenyl group may enhance these activities and influence the molecule's interaction with specific protein targets.

Biological_Activity cluster_targets Potential Molecular Targets cluster_effects Pharmacological Effects Compound This compound COX COX Enzymes Compound->COX Kinases Protein Kinases Compound->Kinases MicrobialEnzymes Microbial Enzymes Compound->MicrobialEnzymes AntiInflammatory Anti-inflammatory COX->AntiInflammatory Anticancer Anticancer Kinases->Anticancer Antimicrobial Antimicrobial MicrobialEnzymes->Antimicrobial Analgesic Analgesic AntiInflammatory->Analgesic

Figure 3: Potential biological activities of isoxazole derivatives.

Conclusion

This compound is a compound with potential applications in drug discovery and development, stemming from the known biological activities of the isoxazole class of heterocycles. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational data and standardized methodologies necessary for further investigation. The outlined synthetic pathway offers a viable route for its preparation, enabling further studies into its biological mechanism of action and potential therapeutic applications. Researchers are encouraged to perform experimental determinations for the missing data points to build a more complete profile of this promising molecule.

References

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (5-(4-Chlorophenyl)isoxazol-3-yl)methanol, including its identifiers, physicochemical properties, and potential therapeutic applications. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Identifiers and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and a hydroxymethyl group at the 3-position. This specific isomeric arrangement is crucial for its chemical reactivity and biological activity.

IdentifierValue
CAS Number 81282-13-5
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
MDL Number MFCD01444076
PubChem CID 3613526
Appearance White crystals
Melting Point 95-102 °C

Synthesis and Experimental Protocols

General Synthetic Approach:

A plausible synthetic route for this compound involves the following key steps:

  • Oxime Formation: Reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldehyde oxime.

  • Nitrile Oxide Formation: In-situ generation of 4-chlorophenylnitrile oxide from the corresponding oxime using an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide.

  • [3+2] Cycloaddition: Reaction of the generated nitrile oxide with propargyl alcohol (prop-2-yn-1-ol). This cycloaddition is expected to be regioselective, yielding the desired 5-(4-chlorophenyl)-3-(hydroxymethyl)isoxazole.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Illustrative Reaction Scheme:

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: [3+2] Cycloaddition 4-chlorobenzaldehyde 4-Chlorobenzaldehyde 4-chlorobenzaldehyde_oxime 4-Chlorobenzaldehyde Oxime 4-chlorobenzaldehyde->4-chlorobenzaldehyde_oxime + NH₂OH Hydroxylamine Hydroxylamine Nitrile_Oxide 4-Chlorophenyl- nitrile Oxide 4-chlorobenzaldehyde_oxime->Nitrile_Oxide [Oxidation] Final_Product (5-(4-Chlorophenyl)isoxazol- 3-yl)methanol Nitrile_Oxide->Final_Product + Propargyl Alcohol

Caption: General synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Isoxazole derivatives are a well-established class of compounds with a broad range of biological activities.[1] For this compound, its primary therapeutic potential lies in its anti-inflammatory and analgesic properties.[2]

Mechanism of Action:

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing pain, fever, and swelling.

It is hypothesized that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes (COX-1 and/or COX-2). By blocking the COX pathway, the production of prostaglandins from arachidonic acid is reduced, thereby mitigating the inflammatory cascade.

Proposed Signaling Pathway:

G Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via inhibition of the cyclooxygenase pathway.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its potential applications extend to:

  • Pharmaceutical Development: As a scaffold for the design and synthesis of novel anti-inflammatory and analgesic drugs with potentially improved efficacy and safety profiles.[2]

  • Agrochemical Chemistry: The isoxazole core is also present in some agrochemicals, suggesting potential applications in the development of new pesticides or herbicides.[2]

Conclusion

This compound is a chemical compound with significant potential in the fields of medicinal chemistry and drug discovery. Its core isoxazole structure, combined with the specific substitution pattern, makes it a promising candidate for the development of new anti-inflammatory and analgesic therapies. Further research is warranted to fully elucidate its synthetic pathways, biological mechanisms, and therapeutic efficacy.

References

The Rising Therapeutic Promise of Chlorophenyl-Substituted Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the isoxazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. The strategic incorporation of a chlorophenyl moiety onto this versatile heterocyclic ring has unlocked a significant expansion of its biological potential, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of chlorophenyl-substituted isoxazoles, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile framework in drug design due to its favorable electronic properties and ability to engage in various biological interactions.[1][2] The addition of a chlorophenyl group can significantly enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This strategic substitution has been a key factor in the development of isoxazole derivatives with a wide array of biological activities.

Anticancer Potential: Targeting Key Cellular Pathways

Chlorophenyl-substituted isoxazoles have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and disrupt critical signaling pathways involved in tumor growth and proliferation.[6][7]

For instance, certain isoxazole derivatives have been identified as potent inhibitors of heat shock protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[5] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately triggering cancer cell death. Other mechanisms of action include the inhibition of tubulin polymerization and the modulation of key signaling pathways such as Akt and p53.[5][6]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various chlorophenyl-substituted isoxazoles has been quantified through in vitro assays, with IC50 values providing a measure of their potency.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Phenyl-isoxazole–carboxamide analoguesHep3B5.96 - 8.02[8]
5l-o series isoxazole-piperazine hybridsHuh7, Mahlavu, MCF-70.3 - 3.7[6]
Diaryl isoxazole 11 and diaryl pyrazole 85Hepatocellular and breast cancer cell lines0.7 - 9.5[9]
3d, 3i, 3k, 3m isoxazole-quinazoline derivativesA549, HCT116, MCF-7Not specified[10]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Chlorophenyl-substituted isoxazoles have shown considerable potential as a novel class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12][13]

The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[11] The presence of the chlorophenyl group often enhances the lipophilicity of the isoxazole core, facilitating its penetration through the microbial cell membrane.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition.

Compound/DerivativeMicrobial Strain(s)Zone of Inhibition (mm)MIC (µg/mL)Reference
Thiazole substituted isoxazole-amide 8aS. aureus16.5Not specified[11]
Thiazole substituted isoxazole and pyrazole analogsS. typhi15.5 - 18Not specified[11]
Compounds 3 and 4Enterococcus faecium E510 - 15Not specified[12]
Compound 4S. aureus ATCC 6538, B. subtilis ATCC 66838 - 9Not specified[12]
Compound 6aC. albicans 3938Not specified[12]
Isoxazole conjugates with l-proline or N-Ac-l-cysteine (5a-d)E. durans B-603, B. subtilis B-407, R. qingshengii Ac-2784D, E. coli B-1238Not specified0.06 - 2.5[14]

Synthesis and Methodologies

The synthesis of chlorophenyl-substituted isoxazoles can be achieved through various established chemical routes. A common and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[8][15] Another widely employed strategy is the condensation of a hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[15]

General Experimental Protocol for Synthesis

A representative synthetic protocol involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a benzaldehyde to form a chalcone. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the desired isoxazole derivative.[1][2] Purification is typically achieved through recrystallization or column chromatography.[16]

Detailed Protocol: Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole [16]

  • Chalcone Formation: A mixture of 4-methoxyacetophenone and 3-chlorobenzaldehyde is stirred in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the reaction is monitored by TLC.

  • Bromination: The resulting chalcone is dissolved in a suitable solvent and treated with bromine to yield the dibromo derivative.

  • Isoxazole Ring Formation: The brominated chalcone is then reacted with hydroxylamine hydrochloride in a basic medium to facilitate the cyclization and formation of the isoxazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system to afford the pure 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Visualizing the Pathways: Synthesis and Biological Action

To better illustrate the concepts discussed, the following diagrams depict a general synthetic workflow and a simplified signaling pathway potentially targeted by these compounds.

G General Synthetic Workflow for Chlorophenyl-Substituted Isoxazoles cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Isoxazole Ring Formation start1 Chlorophenyl-substituted Aldehyde/Ketone chalcone Chalcone Intermediate start1->chalcone Claisen-Schmidt Condensation start2 Acetophenone Derivative start2->chalcone isoxazole Chlorophenyl-Substituted Isoxazole chalcone->isoxazole Reaction with Hydroxylamine

Caption: A generalized workflow for the synthesis of chlorophenyl-substituted isoxazoles.

G Simplified Apoptosis Induction Pathway isoxazole Chlorophenyl- Substituted Isoxazole hsp90 HSP90 isoxazole->hsp90 Inhibition oncoprotein Oncogenic Client Proteins (e.g., Akt) hsp90->oncoprotein Stabilization degradation Protein Degradation oncoprotein->degradation apoptosis Apoptosis degradation->apoptosis

Caption: A simplified diagram illustrating the inhibition of HSP90 by chlorophenyl-substituted isoxazoles, leading to apoptosis.

Future Directions and Conclusion

The compelling biological activities of chlorophenyl-substituted isoxazoles underscore their significant therapeutic potential. Further research is warranted to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation derivatives with enhanced efficacy and reduced toxicity.[7][17] The continued exploration of this promising class of compounds holds the key to developing novel and effective treatments for a range of diseases, from cancer to infectious diseases. The versatility of the isoxazole scaffold, combined with the strategic influence of the chlorophenyl substituent, provides a fertile ground for future drug discovery endeavors.

References

Spectroscopic and Analytical Profile of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its isoxazole core is a key structural motif in a variety of biologically active molecules. A thorough understanding of its spectroscopic and physicochemical properties is fundamental for its application in synthesis, quality control, and further development. This technical guide provides a summary of available data for this compound and its analogs, alongside standardized experimental protocols for its characterization.

Physicochemical Properties of this compound

The fundamental properties of the target compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance White to off-white solid
Melting Point 98-104 °C

Spectroscopic Data of Analogous Compounds

For comparative purposes, the following tables summarize the spectroscopic data of structurally related isoxazole derivatives. These data can provide valuable insights into the expected spectral features of this compound.

¹H and ¹³C NMR Data for 5-(4-chlorophenyl)-3-phenylisoxazole

Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

¹H NMR¹³C NMR
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Assignment
7.87–7.83(m, 2H, ArH)169.2C=N
7.79–7.75(m, 2H, ArH)163.0C-O (isoxazole)
7.50–7.44(m, 5H, ArH)136.3Ar-C
6.81(s, 1H, isoxazole-H)130.1Ar-C
129.3Ar-C
128.9Ar-C
127.1Ar-C
126.8Ar-C
125.9Ar-C
97.8Isoxazole C-H
IR and Mass Spectrometry Data for Related Isoxazoles

Due to the lack of specific data for the target compound, representative IR absorption bands for the isoxazole ring system and related functional groups are provided based on literature for analogous compounds.[1]

Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (Infrared) Spectroscopy ~3400 cm⁻¹ (O-H stretch, alcohol), ~3100 cm⁻¹ (aromatic C-H stretch), ~1600 cm⁻¹ (C=N stretch, isoxazole), ~1400-1600 cm⁻¹ (aromatic C=C stretch), ~1000-1200 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 210.03. The fragmentation pattern would likely involve the loss of the methanol group and fragmentation of the isoxazole and chlorophenyl rings.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

  • Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.

2. Data Acquisition:

  • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

  • For ¹H NMR, the acquisition parameters generally include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.[3]

  • For ¹³C NMR, parameters often involve a 30-degree pulse width, a relaxation delay of 1.3 seconds, and an acquisition time of 1.4 seconds with WALTZ-16 composite pulse decoupling.[3]

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

2. Data Acquisition:

  • Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • If the signal intensity is too low, add another drop of the sample solution to the plate and re-measure. If the intensity is too high, clean the plate and use a more dilute solution.[4]

Mass Spectrometry (MS)

1. Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically less than 1 mM) in a polar, volatile solvent such as methanol or acetonitrile.[5]

  • The sample solution is then introduced into the ESI source via a syringe pump at a low flow rate (e.g., 1-20 µL/min).[5]

2. Data Acquisition:

  • The analysis is performed on an ESI-mass spectrometer.

  • A high voltage (typically 3-6 kV) is applied to the capillary needle, generating charged droplets.[5]

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample_Prep Sample Preparation (Dissolution/Mulling) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Acq Data Acquisition NMR->Data_Acq IR->Data_Acq MS->Data_Acq Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Acq->Spectral_Analysis Structure_Elucidation Structure Elucidation / Confirmation Spectral_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

The Isoxazole Pharmacophore: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties enable it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This technical guide provides an in-depth exploration of the isoxazole pharmacophore, focusing on its role in the development of anticancer, antibacterial, and anti-inflammatory agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and chemical processes to facilitate a comprehensive understanding for researchers in the field of drug discovery.

Anticancer Applications of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7] These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like protein kinases and aromatase, and disruption of tubulin polymerization.[6][7][8]

A notable example of an isoxazole-containing anticancer agent is acivicin, which has been investigated for its cytotoxic effects.[9] Researchers have synthesized numerous isoxazole derivatives and evaluated their efficacy against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Hep3B (liver cancer).[1][10]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is critical for eliminating cancerous cells and is a key target for many chemotherapeutic agents. The introduction of an isoxazole moiety into certain molecular structures has been shown to trigger apoptotic pathways within tumor cells.[6]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Isoxazole_Derivative Isoxazole Derivative Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Isoxazole_Derivative->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway for apoptosis induction by isoxazole derivatives.

Quantitative Data: Anticancer Activity

The anticancer potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
2dHep3B (Liver)~23 µg/ml[10]
2eHep3B (Liver)~23 µg/ml[10]
2dHeLa (Cervical)15.48 µg/ml[10]
2aMCF-7 (Breast)39.80 µg/ml[10]
10aDU145 (Prostate)0.96[11][12]
10bDU145 (Prostate)1.06[11][12]
21aA549 (Lung)11.05 ± 0.88[11]
21bMCF-7 (Breast)11.47 ± 0.84[11]
4cU87 (Glioblastoma)67.6[11]
4bU87 (Glioblastoma)42.8[11]
4aU87 (Glioblastoma)61.4[11]

Antibacterial Applications of the Isoxazole Scaffold

The isoxazole ring is a key component in several commercially available antibacterial drugs, including oxacillin, cloxacillin, dicloxacillin, and sulfamethoxazole.[9] These agents are effective against a range of bacterial infections.[9] The antibacterial action of isoxazole derivatives can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, directly killing the bacteria.[9][13] Bacteriostatic agents often work by inhibiting essential processes like protein synthesis or metabolic pathways.[13]

Commercially Available Isoxazole-Containing Antibacterials
Drug NameTherapeutic UseReference
OxacillinBacterial Infections[9]
CloxacillinBacterial Infections[9]
DicloxacillinBacterial Infections[9]
FlucloxacillinBacterial Infections[9]
SulfamethoxazoleUrinary Tract Infections, Acute Bronchitis[9]
SulfisoxazoleUrinary Tract Infections[9]
Quantitative Data: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. It represents the lowest concentration of the drug that prevents visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
4aEscherichia coli16.88[14]
4eEscherichia coli19.01[14]
Chloramphenicol (Standard)Escherichia coli22.41[14]

Anti-inflammatory Properties of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core.[5][15]

Mechanism of Action: Inhibition of Inflammatory Pathways

By inhibiting COX and 5-LOX enzymes, isoxazole derivatives can effectively reduce the production of inflammatory molecules, thereby alleviating inflammation. This dual-inhibition mechanism offers a promising strategy for the development of potent anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

anti_inflammatory_pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX_Enzyme 5-LOX Arachidonic_Acid->5_LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes 5_LOX_Enzyme->Leukotrienes Leukotrienes->Inflammation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->COX_Enzymes Inhibition Isoxazole_Derivative->5_LOX_Enzyme Inhibition

Caption: Inhibition of COX and 5-LOX pathways by isoxazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The inhibitory potency of isoxazole derivatives against COX and LOX enzymes is expressed as IC50 values.

Compound IDTarget EnzymeIC50 (µM)Reference
1555-LOX3.67[1]
-15-LOX8.15 ± 0.16[1]

Experimental Protocols

The synthesis and biological evaluation of isoxazole derivatives involve a series of well-established experimental protocols. Below are generalized methodologies for key experiments cited in the literature.

General Synthesis of 3,4,5-Trisubstituted Isoxazoles

A common method for synthesizing isoxazole derivatives is through a [3+2] cycloaddition reaction.[16]

synthesis_workflow Start Start Dissolve Dissolve 1,3-dicarbonyl compound and hydroximoyl chloride in water/methanol mixture Start->Dissolve Add_Base Add base (e.g., DIPEA, Et3N) at room temperature Dissolve->Add_Base Stir Stir the reaction mixture at room temperature Add_Base->Stir Monitoring Monitor reaction progress (e.g., by TLC) Stir->Monitoring Workup Aqueous work-up and extraction with organic solvent Monitoring->Workup Purification Purify the crude product (e.g., by column chromatography) Workup->Purification Characterization Characterize the final product (NMR, Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of isoxazole derivatives.

Protocol:

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (0.5 mmol) and a hydroximoyl chloride (0.5 mmol) in a mixture of water and methanol (15 mL), add a suitable base (1.5 mmol, 3 equivalents) at room temperature.[16]

  • Reaction Execution: Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).[16]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up. The product is typically extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel.

  • Characterization: The structure of the purified isoxazole derivative is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution: The isoxazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The isoxazole pharmacophore continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its presence in a wide array of biologically active compounds, including approved drugs, underscores its significance.[1][2][3] The ongoing exploration of novel synthetic strategies and the detailed investigation of structure-activity relationships will undoubtedly lead to the discovery of new isoxazole-based therapeutic agents with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory conditions. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

Solubility profile of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the general characteristics of isoxazole derivatives, alongside a detailed, standardized experimental protocol for determining its solubility in common laboratory solvents. This guide is intended to equip researchers with the necessary information and methodologies to effectively handle and utilize this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Understanding its solubility is a critical first step in a wide range of experimental procedures, including reaction chemistry, formulation development, and biological assays. The solubility of a compound is influenced by its molecular structure, as well as the physical and chemical properties of the solvent.

Qualitative Solubility Profile

Based on the general principles of solubility where "like dissolves like," and information on related isoxazole structures, a qualitative solubility profile for this compound can be inferred.[2][3] The presence of a polar hydroxyl (-OH) group and the nitrogen and oxygen atoms in the isoxazole ring suggests that the molecule has polar characteristics.[2] However, the chlorophenyl group is nonpolar and will influence its solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely SolubleThe hydroxyl group can participate in hydrogen bonding with protic solvents. The polar isoxazole ring also contributes to solubility in polar media.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneLikely SolubleThe polarity of these solvents can interact with the polar functionalities of the isoxazole methanol.
Nonpolar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe nonpolar chlorophenyl group may allow for some interaction, but the overall polarity of the molecule is expected to limit solubility in nonpolar solvents.[2]

Note: This table presents a predicted qualitative profile. Experimental verification is essential for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[4]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO, Hexane)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a scintillation vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shake at Constant Temp.) A->B C 3. Separate Solid (Filter Supernatant) B->C D 4. Dilute Sample C->D E 5. Analyze Concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

The Synthesis and Discovery of 3,5-Disubstituted Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically significant drugs. This technical guide provides an in-depth exploration of the history, discovery, and key synthetic methodologies for a particularly important class of these compounds: the 3,5-disubstituted isoxazoles. Detailed experimental protocols for seminal synthetic routes are provided, alongside a quantitative comparison of various methods. Furthermore, this guide visualizes the key signaling pathways targeted by isoxazole-containing therapeutics, offering insights into their mechanism of action and relevance in drug development.

A Brief History: From Claisen to Modern Methodologies

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. While the isoxazole ring was first described earlier, a foundational moment in the synthesis of this heterocycle is attributed to the German chemist Ludwig Claisen. In 1903, he reported the synthesis of isoxazole through the oximation of propargylaldehyde acetal. A pivotal and more general method, now known as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. This reaction, which can produce isomeric mixtures, laid the groundwork for over a century of innovation in isoxazole synthesis.

Early methods often contended with issues of regioselectivity and harsh reaction conditions. However, the mid-20th century saw a significant advancement with the development of 1,3-dipolar cycloaddition reactions, a concept extensively developed by Rolf Huisgen. The reaction of a nitrile oxide with an alkyne emerged as a powerful and highly regioselective method for constructing the isoxazole ring, particularly for producing 3,5-disubstituted isomers.

In recent decades, the field has witnessed an explosion of new and refined synthetic strategies. The advent of metal-catalyzed reactions, particularly with copper(I), has enabled highly efficient and regioselective one-pot syntheses under mild conditions. Concurrently, a drive towards greener and more sustainable chemistry has led to the development of solvent-free methods utilizing ball-milling, microwave irradiation, and deep eutectic solvents. These modern techniques offer significant advantages in terms of reaction times, yields, and environmental impact.

Core Synthetic Strategies

The two primary and most versatile approaches for the synthesis of 3,5-disubstituted isoxazoles remain the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.

Condensation of 1,3-Diketones with Hydroxylamine

This classical method involves the reaction of a 1,3-diketone with hydroxylamine hydrochloride. The reaction typically proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the diketone.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This is arguably the most widely used method for the regioselective synthesis of 3,5-disubstituted isoxazoles. It involves the [3+2] cycloaddition of a nitrile oxide, which acts as the 1,3-dipole, with a terminal alkyne, the dipolarophile. The nitrile oxides are typically generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). This method is highly valued for its predictability and the mild conditions under which it can often be performed.

Experimental Protocols

Protocol 1: Classical Claisen Condensation for 3,5-Disubstituted Isoxazoles

This protocol is a general representation of the Claisen synthesis for 3,5-disubstituted isoxazoles from a chalcone derivative, which is first converted to a dibromochalcone.

Step 1: Synthesis of Dibromochalcone

  • Dissolve the starting chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the chalcone solution with stirring at room temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • The dibromochalcone product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Step 2: Cyclization to form the Isoxazole

  • A mixture of the dibromochalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is prepared.[1]

  • An aqueous solution of a base, such as 40% KOH, is added to the mixture.[1]

  • The reaction mixture is refluxed for 12 hours.[1]

  • After cooling, the mixture is poured into crushed ice and extracted with an organic solvent (e.g., diethyl ether).[1]

  • The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a highly efficient one-pot synthesis starting from an aldehyde and a terminal alkyne.[2]

  • To a solution of the aldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of tert-butanol and water (4:1) is added an aqueous solution of sodium hydroxide (1.1 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours to form the aldoxime.

  • Sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.05 equivalents) are added, followed by the terminal alkyne (1 equivalent).

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis in Deep Eutectic Solvents (DES)

This protocol outlines a metal-free, one-pot synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent.[3]

Preparation of the Deep Eutectic Solvent (ChCl:urea 1:2):

  • A mixture of choline chloride (1 equivalent) and urea (2 equivalents) is heated at 75-80 °C with stirring until a homogeneous, clear liquid is formed.

Synthesis of 3,5-Disubstituted Isoxazole:

  • To the prepared ChCl:urea (1 mL per 2 mmol of aldehyde) is added the aldehyde (1 equivalent), hydroxylamine (1 equivalent), and sodium hydroxide (1 equivalent).[3]

  • The mixture is stirred at 50 °C for one hour.[3]

  • N-chlorosuccinimide (1.5 equivalents) is then added, and the mixture is stirred for an additional three hours at 50 °C.[3]

  • The terminal alkyne (1 equivalent) is added, and the reaction is continued for four hours at 50 °C.[3]

  • After the reaction is complete, it is quenched with water and extracted with ethyl acetate.[3]

  • The combined organic phases are dried over magnesium sulfate and concentrated. The product is purified by column chromatography.[3]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for various synthetic methods for 3,5-disubstituted isoxazoles.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 3,5-Diphenylisoxazole

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Dipolar Cycloaddition (Ball-Milling)Cu/Al2O3 (14 mol%)Solvent-freeRoom Temp0.3395[4]
One-Pot Copper(I)-CatalyzedCuSO4·5H2O/Na-Ascorbatet-BuOH/H2ORoom Temp12-2485-95[2]
Deep Eutectic Solvent (DES)NoneChCl:urea50883[5]
Domino Reductive Nef/CyclizationSnCl2·2H2OEthyl AcetateMicrowave (120)0.585-91[6]
Reaction with N-hydroxyl-4-toluenesulfonamideK2CO3MeOH/H2OReflux1-380-92[7]

Table 2: Substrate Scope for Copper(I)-Catalyzed One-Pot Synthesis

Aldehyde SubstrateAlkyne SubstrateProduct Yield (%)Reference
BenzaldehydePhenylacetylene91[2]
4-MethoxybenzaldehydePhenylacetylene95[2]
4-NitrobenzaldehydePhenylacetylene88[2]
CinnamaldehydePhenylacetylene85[2]
Benzaldehyde1-Octyne87[2]
BenzaldehydePropargyl alcohol82[2]

Signaling Pathways and Drug Development Applications

The isoxazole scaffold is a key component in numerous drugs that target specific signaling pathways involved in disease. Understanding these pathways is crucial for drug development professionals.

COX-2 Inhibition Pathway

Many isoxazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and the withdrawn valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which has a role in protecting the stomach lining), these drugs aim to reduce inflammation with a lower risk of gastrointestinal side effects.[9]

COX2_Inhibition_Pathway cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation IsoxazoleDrug 3,5-Disubstituted Isoxazole NSAID (e.g., Celecoxib) IsoxazoleDrug->COX2 Inhibition

COX-2 Inhibition by Isoxazole-Containing NSAIDs
VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Several small-molecule inhibitors containing the isoxazole moiety have been developed to target the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[11][12]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation Ras Ras VEGFR2->Ras Dimerization & Autophosphorylation Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis IsoxazoleInhibitor Isoxazole-based VEGFR-2 Inhibitor IsoxazoleInhibitor->VEGFR2 Inhibition of Tyrosine Kinase Experimental_Workflows cluster_0 1,3-Dipolar Cycloaddition Workflow cluster_1 Claisen Condensation Workflow Aldehyde Aldehyde Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide NCS NCS NCS->NitrileOxide Isoxazole_1 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole_1 Alkyne Terminal Alkyne Alkyne->Isoxazole_1 CuCatalyst Cu(I) Catalyst CuCatalyst->Isoxazole_1 Diketone 1,3-Diketone Isoxazole_2 3,5-Disubstituted Isoxazole Diketone->Isoxazole_2 Hydroxylamine_2 Hydroxylamine Hydroxylamine_2->Isoxazole_2 Base Base Base->Isoxazole_2

References

Methodological & Application

Application Note: 1,3-Dipolar Cycloaddition Protocol for the Synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient one-pot, two-step 1,3-dipolar cycloaddition reaction. The key steps involve the in situ generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldehyde oxime, followed by its cycloaddition with propargyl alcohol. This method offers high regioselectivity and good yields, making it a practical approach for the preparation of 3,5-disubstituted isoxazoles.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in a wide array of biologically active molecules and pharmaceutical agents.[1] The isoxazole ring system is a key structural motif in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin. The synthesis of substituted isoxazoles is therefore of significant interest in the field of drug discovery and development. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and convergent method for constructing the isoxazole core.[2][3][4][5] This protocol details the synthesis of this compound, a compound of interest for further chemical exploration and biological screening.

Reaction Scheme

The synthesis proceeds in two main stages within a one-pot protocol:

  • Formation of 4-chlorobenzaldehyde oxime: 4-Chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding aldoxime.

  • In situ generation of 4-chlorobenzonitrile oxide and 1,3-dipolar cycloaddition: The aldoxime is oxidized, typically with an agent like sodium hypochlorite, to generate the reactive 4-chlorobenzonitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to regioselectively form the desired product, this compound.[6]

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[6][7]

Materials and Reagents
  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Propargyl alcohol

  • Sodium hypochlorite (NaOCl) solution (5% aqueous)

  • Carbon tetrachloride (CCl₄) or another suitable organic solvent

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask (50 mL) with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure

Part 1: Synthesis of 4-chlorobenzaldehyde oxime

A general procedure for the formation of the aldoxime is as follows:

  • To a solution of 4-chlorobenzaldehyde (1 mmol) in a suitable solvent like ethanol or pyridine, add hydroxylamine hydrochloride (1.1 mmol) and a base such as sodium acetate or pyridine.[8]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent and washed with water. The organic layer is then dried and concentrated to yield the crude 4-chlorobenzaldehyde oxime, which can be used in the next step without further purification.

Part 2: One-pot synthesis of this compound

  • In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzaldehyde oxime (e.g., 5 mmol) and propargyl alcohol (e.g., 10 mmol, 2 equivalents) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).[6]

  • Slowly add a 5% aqueous solution of sodium hypochlorite (NaOCl) (e.g., 15 mL) dropwise to the stirred reaction mixture through the dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 2-6 hours), monitoring the progress of the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) two to three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Product Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The melting point of the purified product should be determined and compared with the literature value.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈ClNO₂[9]
Molecular Weight 209.63 g/mol [9]
Appearance White to off-white solid-
Melting Point 98-100 °C[9]
Boiling Point 389.2 °C at 760 mmHg[9]

Table 2: Representative Reaction Parameters for the Synthesis of a Structurally Similar Isoxazole

Reactant 1Reactant 2Oxidizing AgentSolventTemperatureTimeYieldReference
4-MethylbenzaldoximePropargyl alcoholNaOCl (5%)CCl₄70 °C48 h97%[6]

Note: The yield for the synthesis of this compound is expected to be high, comparable to the tolyl analog.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Work-up & Purification start 4-Chlorobenzaldehyde + Hydroxylamine HCl oxime 4-Chlorobenzaldehyde Oxime start->oxime Base (e.g., Pyridine) nitrile_oxide In situ generation of 4-Chlorobenzonitrile Oxide oxime->nitrile_oxide NaOCl cycloaddition Cycloaddition with Propargyl Alcohol nitrile_oxide->cycloaddition product This compound cycloaddition->product extraction Extraction product->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification final_product Characterization purification->final_product Pure Product

References

Application Note: A Step-by-Step Protocol for the Synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-(4-Chlorophenyl)isoxazol-3-yl)methanol is a heterocyclic compound featuring an isoxazole ring. This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Isoxazole derivatives are known to exhibit a wide range of biological activities, and this compound is particularly relevant for research into anti-inflammatory and analgesic drugs.[1][2]

The synthesis described here employs a classic and efficient method for constructing the isoxazole ring: the 1,3-dipolar cycloaddition.[3][4][5] This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (a dipolarophile) to form the five-membered heterocyclic ring.[3][6] This protocol provides a reliable and straightforward pathway to the target molecule, starting from commercially available 4-chlorobenzaldoxime.

Overall Reaction Scheme

The synthesis is a one-pot, two-step process:

  • In situ generation of Nitrile Oxide: 4-chlorobenzaldoxime is oxidized using an N-halosuccinimide, such as N-Chlorosuccinimide (NCS), in the presence of a base to form 4-chlorophenylnitrile oxide.

  • [3+2] Cycloaddition: The generated nitrile oxide immediately reacts with propargyl alcohol (the alkyne) to yield the final product, this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-ChlorobenzaldoximeC₇H₆ClNO155.581.56 g10.0
Propargyl AlcoholC₃H₄O56.060.62 mL11.0
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.47 g11.0
Triethylamine (Et₃N)C₆H₁₅N101.191.53 mL11.0
Chloroform (CHCl₃)CHCl₃119.3850 mL-
Saturated aq. NaHCO₃--25 mL-
Anhydrous MgSO₄--As needed-
Ethyl Acetate--For TLC & Column-
Hexane--For TLC & Column-

Instrumentation:

  • Magnetic stirrer with hotplate

  • Round-bottom flask (100 mL)

  • Condenser

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer (for characterization)

Detailed Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldoxime (1.56 g, 10.0 mmol).

    • Dissolve the starting material in 50 mL of chloroform (CHCl₃).

    • Add propargyl alcohol (0.62 mL, 11.0 mmol) to the solution.

  • Generation of Nitrile Oxide and Cycloaddition:

    • To the stirred solution, add N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol) in one portion.

    • Slowly add triethylamine (Et₃N) (1.53 mL, 11.0 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.

    • Attach a condenser and heat the reaction mixture to reflux (approximately 60-65°C).

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:7 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

    • Wash the reaction mixture with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution in a separatory funnel to neutralize any acid and quench excess NCS.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the desired product (identified by TLC).

    • Evaporate the solvent to yield this compound as a solid.

    • Determine the yield and characterize the final product. The expected melting point is in the range of 95-104°C.[1][2]

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Dissolve 4-Chlorobenzaldoxime and Propargyl Alcohol in CHCl3 B Add NCS and Triethylamine A->B C Reflux at 60-65°C (4-6 hours) B->C D Monitor by TLC C->D E Cool to RT D->E F Wash with aq. NaHCO3 E->F G Dry Organic Layer (MgSO4) F->G H Concentrate via Rotovap G->H I Flash Column Chromatography H->I J Characterize Product (Yield, MP, NMR, IR) I->J

Caption: A flowchart of the synthesis workflow.

Reaction Mechanism Pathway

G cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition Oxime 4-Chlorobenzaldoxime NitrileOxide 4-Chlorophenyl- nitrile Oxide Oxime->NitrileOxide + NCS, Et3N - Succinimide, Et3N.HCl Product (5-(4-Chlorophenyl)isoxazol -3-YL)methanol NitrileOxide->Product Alkyne Propargyl Alcohol Alkyne->Product

Caption: The two-step reaction mechanism pathway.

References

Application Notes and Protocols for (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of novel therapeutics.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The isoxazole scaffold is a prominent feature in a variety of biologically active molecules, and the presence of a 4-chlorophenyl group often enhances the pharmacological activity of the resulting compounds.[1][2] This intermediate is particularly valuable in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs known for their anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

The primary alcohol functional group of this compound serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR). Common transformations of the hydroxymethyl group include oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution, or direct displacement reactions like the Mitsunobu reaction.

Key Applications in Pharmaceutical Synthesis

The principal application of this compound is as a precursor for the synthesis of diarylisoxazole derivatives that exhibit potent and selective COX-2 inhibition. The general synthetic strategy involves the chemical modification of the hydroxymethyl group to introduce a side chain that appropriately positions a pharmacophore, such as a sulfonamide or a methylsulfonyl group, which is crucial for binding to the active site of the COX-2 enzyme.

Experimental Protocols

The following protocols describe key transformations of this compound into versatile intermediates for the synthesis of potential anti-inflammatory and analgesic drugs.

Protocol 1: Oxidation of this compound to 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a crucial intermediate for various subsequent reactions such as reductive amination or Wittig reactions.

Workflow Diagram:

G start This compound reagents PCC or DMP Dichloromethane (DCM) start->reagents Add reaction Oxidation Reaction (Room Temperature) reagents->reaction In workup Work-up (Silica Gel Filtration) reaction->workup Purify product 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde workup->product Isolate

Caption: Workflow for the oxidation of the starting material.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celatom® to remove the chromium salts or periodinane byproducts.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-chlorophenyl)isoxazole-3-carbaldehyde.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Oxidizing Agent PCC or DMP
Typical Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Conversion to a Mesylate Intermediate for Nucleophilic Substitution

This protocol details the conversion of the primary alcohol into a mesylate, an excellent leaving group for subsequent SN2 reactions to introduce various functionalities, including amines and azides.

Workflow Diagram:

G start This compound reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) or Pyridine Dichloromethane (DCM) start->reagents Add reaction Mesylation Reaction (0°C to Room Temperature) reagents->reaction In workup Aqueous Work-up & Extraction reaction->workup Process product (5-(4-Chlorophenyl)isoxazol-3-yl)methyl methanesulfonate workup->product Isolate

Caption: Workflow for the mesylation of the starting material.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The crude mesylate is often used in the next step without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Reagents Methanesulfonyl Chloride, Triethylamine
Typical Yield >90% (crude)
Purity (by NMR) Generally used crude in the next step
Protocol 3: Synthesis of (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine via Mitsunobu Reaction

This protocol outlines the direct conversion of the primary alcohol to a protected amine using a Mitsunobu reaction, followed by deprotection. This is a key step towards synthesizing isoxazole-based analogues of various bioactive amines.

Workflow Diagram:

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection start This compound reagents Phthalimide, PPh3, DIAD/DEAD Anhydrous THF start->reagents Add reaction Mitsunobu Reaction (0°C to Room Temperature) reagents->reaction In intermediate N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)phthalimide reaction->intermediate Isolate deprotection_reagents Hydrazine Hydrate Ethanol intermediate->deprotection_reagents Add deprotection_reaction Deprotection (Reflux) deprotection_reagents->deprotection_reaction In product (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine deprotection_reaction->product Isolate G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Isoxazole_Inhibitor (5-(4-Chlorophenyl)isoxazol-3-YL) -derived Inhibitor Isoxazole_Inhibitor->COX2 selectively inhibits

References

Application Note and Protocol: In Vitro Cytotoxicity Assay for Isoxazole Derivatives (MTT Assay)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is crucial in drug discovery for evaluating the cytotoxic effects of novel compounds, such as isoxazole derivatives.[1] The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm) with a spectrophotometer.[4] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests cytotoxic activity of the tested compound.[5]

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. This process is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria.[1]

MTT_Principle cluster_cell Metabolically Active Cell MTT Yellow MTT (Water-Soluble) Mitochondria Mitochondria MTT->Mitochondria Uptake Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction by NAD(P)H-dependent oxidoreductases Solubilization Solubilization Solution (e.g., DMSO, Detergent) Formazan->Solubilization Dissolution Quantification Spectrophotometric Quantification (Absorbance at 570 nm) Solubilization->Quantification

Caption: Principle of the MTT cytotoxicity assay.

Materials and Reagents

  • Cell Lines: Appropriate cancer or normal cell lines.

  • Isoxazole Derivatives: Stock solutions of known concentrations, typically dissolved in Dimethyl Sulfoxide (DMSO).

  • Culture Medium: RPMI-1640, DMEM, or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. Store protected from light at 4°C.

  • Solubilization Solution: e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Microplate reader (ELISA reader) with a 570 nm filter.[6]

Experimental Workflow

The following diagram outlines the major steps involved in performing the MTT assay for isoxazole derivatives.

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24 hours) A->B C 3. Treatment (Add Isoxazole Derivatives) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Incubation & Shaking (2-4 hours or overnight) G->H I 9. Measure Absorbance (570 nm) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol

Step 1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected directly.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cells in a complete culture medium to an optimal seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well). The optimal number should be determined empirically for each cell line to ensure cells are in the exponential growth phase and provide an absorbance reading between 0.75 and 1.25 for untreated controls.[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the isoxazole derivatives.

    • Blank: Medium only (no cells) to measure background absorbance.[7]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.[8]

Step 2: Treatment with Isoxazole Derivatives

  • Prepare serial dilutions of the isoxazole derivative stock solutions in a serum-free or complete culture medium.

  • After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells).

  • Add 100 µL of the various concentrations of the isoxazole derivatives to the respective wells. Add fresh medium to control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Step 3: MTT Incubation

  • Following the treatment period, remove the medium containing the compounds.

  • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well (final MTT concentration of 0.5 mg/mL).[4]

  • Incubate the plate for 2 to 4 hours at 37°C.[7] During this period, viable cells will reduce the yellow MTT to purple formazan, which will appear as dark crystals. Monitor the formation of these crystals under a microscope.

Step 4: Formazan Solubilization and Absorbance Measurement

  • After the MTT incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9] Alternatively, incubate the plate for 2-4 hours or overnight in the dark at room temperature.[7][9]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Analysis and Presentation

  • Correct for Background: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration of the isoxazole derivative using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Untreated Control Wells) x 100 [6]

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of a compound that inhibits cell viability by 50%. Plot a dose-response curve with the compound concentration on the x-axis and the corresponding % cell viability on the y-axis. The IC₅₀ value can be determined from this curve using regression analysis.[10]

Table 1: Sample Data for Cytotoxicity of Isoxazole Derivative 'X' on a Cancer Cell Line

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Cell Viability
Untreated Control 1.1521.1481.1551.152100.0%
0.1 1.1211.1351.1291.12898.0%
1 0.9850.9910.9780.98585.5%
10 0.6540.6620.6490.65556.9%
50 0.3120.3050.3180.31227.1%
100 0.1550.1610.1580.15813.7%
Blank (Medium) 0.0550.0560.0540.055-

Table 2: Summary of IC₅₀ Values for a Series of Isoxazole Derivatives

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
ISO-001MCF-74812.5
ISO-002MCF-74825.8
ISO-003MCF-7488.2
ISO-004MCF-748> 100
Doxorubicin (Control)MCF-7480.9

Troubleshooting

Table 3: Common Issues and Solutions in the MTT Assay

ProblemPotential Cause(s)Recommended Solution(s)
High background absorbance in blank wells - Contamination of medium or reagents with bacteria or yeast.[7] - Presence of reducing agents (e.g., phenol red, ascorbic acid) in the medium.[5][11]- Use sterile technique and fresh, high-quality reagents.[7] - Use phenol red-free medium during the MTT incubation step.[11] - Store MTT reagent protected from light.[7]
Low absorbance readings - Cell number per well is too low.[7] - Incubation time with MTT reagent is too short. - Incomplete solubilization of formazan crystals.[7]- Increase the initial cell seeding density.[7] - Increase the incubation time with MTT until purple crystals are clearly visible.[7] - Ensure thorough mixing after adding the solubilizer; increase incubation time with the solubilizer.[7]
Inconsistent results between replicate wells - Inaccurate pipetting. - Uneven distribution of cells during seeding. - Cell loss during washing steps (for adherent cells).- Use calibrated pipettes and ensure proper technique.[5] - Thoroughly resuspend cells before seeding to ensure a homogenous suspension. - Be gentle when aspirating and adding solutions to avoid detaching cells.
Compound interference - The isoxazole derivative may directly react with MTT. - The compound may be colored and interfere with absorbance readings.- Run a control with the compound in cell-free medium to check for direct MTT reduction or color interference.[5]

References

Application Notes and Protocols for (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol is a versatile isoxazole derivative with significant potential in the development of novel agrochemicals.[1] The isoxazole scaffold is a known pharmacophore in various commercial pesticides, exhibiting a range of biological activities including fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a candidate for crop protection. Due to the limited publicly available data on this specific molecule, the following protocols and data are based on established methodologies for analogous isoxazole-based agrochemicals and should be adapted and validated for specific research purposes.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 3,5-disubstituted isoxazoles.[2] A common method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

Protocol: Synthesis of this compound

Materials:

  • 4-chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Propargyl alcohol

  • Sodium hypochlorite solution (commercial bleach)

  • Carbon tetrachloride (or a greener solvent alternative)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 4-chlorobenzaldoxime:

    • Dissolve 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as a 1:1 mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

    • Stir the mixture at room temperature for 4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Extract the product with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime. Purify by recrystallization or column chromatography if necessary.

  • In situ generation of nitrile oxide and cycloaddition:

    • Dissolve the 4-chlorobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a chlorinated solvent like carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Slowly add a solution of sodium hypochlorite (e.g., commercial bleach, ~5% NaOCl) dropwise to the reaction mixture at 0-5 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

    • Once the reaction is complete, separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Agrochemical Applications & Experimental Protocols

Based on the known activities of isoxazole derivatives, this compound is a candidate for evaluation as a fungicide, herbicide, and insecticide.

Fungicidal Activity

Application Note: Isoxazole-containing compounds have shown promise as antifungal agents against a variety of plant pathogens.[3][4] The proposed mechanism for some isoxazole fungicides involves the disruption of essential cellular processes in fungi. Evaluation of this compound against key phytopathogenic fungi is warranted.

Table 1: Hypothetical Fungicidal Activity of this compound against Common Plant Pathogens

Fungal SpeciesPathogen TypeEC₅₀ (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinereaAscomycete15.550
Fusarium oxysporumAscomycete22.8100
Rhizoctonia solaniBasidiomycete18.275
Phytophthora infestansOomycete12.140

Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Materials:

  • Pure culture of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60 °C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium. Prepare a control plate with 1% DMSO.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at the optimal temperature for the respective fungus (e.g., 25 ± 2 °C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value by probit analysis of the inhibition data. The MIC is the lowest concentration that completely inhibits visible mycelial growth.

Diagram 1: General Workflow for In Vitro Antifungal Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Test Compound amend_media Amend Media with Test Compound prep_stock->amend_media prep_media Prepare and Autoclave PDA Medium prep_media->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates inoculate Inoculate Plates with Fungal Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate determine Determine EC50 and MIC calculate->determine

Caption: Workflow for evaluating the in vitro antifungal activity.

Herbicidal Activity

Application Note: Certain isoxazole derivatives are known to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and subsequent carotenoid biosynthesis in plants.[5][6] Inhibition of this pathway leads to the characteristic bleaching of new plant tissues. This compound should be evaluated for both pre- and post-emergence herbicidal activity.

Table 2: Hypothetical Herbicidal Activity of this compound

Weed SpeciesApplicationGR₅₀ (g a.i./ha)
Amaranthus retroflexus (Redroot Pigweed)Pre-emergence120
Setaria faberi (Giant Foxtail)Pre-emergence150
Abutilon theophrasti (Velvetleaf)Post-emergence180
Chenopodium album (Common Lambsquarters)Post-emergence200

Protocol: Pre-emergence Herbicidal Assay

Materials:

  • Seeds of test weed species (e.g., Amaranthus retroflexus, Setaria faberi)

  • Pots or trays filled with a standard potting mix

  • This compound

  • Acetone and a suitable surfactant (e.g., Tween 20)

  • Spray chamber

  • Greenhouse or growth chamber

Procedure:

  • Sow the seeds of the test weed species in pots or trays at a uniform depth.

  • Prepare a stock solution of the test compound in acetone with a surfactant. Prepare serial dilutions to achieve the desired application rates.

  • Apply the test solutions uniformly to the soil surface using a laboratory spray chamber. Use a control group sprayed with the solvent and surfactant only.

  • Place the pots/trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots/trays as needed.

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill).

  • For quantitative assessment, harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and record the dry weight.

  • Calculate the percentage of growth reduction compared to the untreated control.

  • Determine the GR₅₀ (the dose required for 50% growth reduction) using regression analysis.

Diagram 2: HPPD Inhibition Signaling Pathway

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Phytoene Desaturase Photooxidation Photooxidation Chlorophyll Chlorophyll (Protected) Carotenoids->Chlorophyll Carotenoids->Photooxidation Protection from HPPD HPPD Enzyme Isoxazole This compound (or its active metabolite) Isoxazole->HPPD Inhibition

Caption: Inhibition of HPPD by isoxazole herbicides disrupts carotenoid biosynthesis.

Insecticidal Activity

Application Note: Isoxazoline insecticides are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system, paralysis, and death.[7] this compound should be tested against common agricultural insect pests.

Table 3: Hypothetical Insecticidal Activity of this compound

Insect SpeciesMethodLC₅₀ (mg/L)
Myzus persicae (Green Peach Aphid)Leaf-dip bioassay25.0
Plutella xylostella (Diamondback Moth)Leaf-dip bioassay18.5
Spodoptera exigua (Beet Armyworm)Diet incorporation30.2

Protocol: Leaf-Dip Bioassay for Aphids

Materials:

  • A culture of a susceptible aphid species (e.g., Myzus persicae)

  • Host plant leaves (e.g., cabbage, pepper)

  • This compound

  • Acetone and a suitable surfactant

  • Petri dishes with moist filter paper

  • Fine paintbrush

Procedure:

  • Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant.

  • Excise leaf discs from the host plant.

  • Dip each leaf disc into a test solution for a set time (e.g., 10 seconds) and allow it to air dry. Dip control leaves in the solvent-surfactant solution.

  • Place each dried leaf disc, abaxial side up, on moist filter paper in a petri dish.

  • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

  • Seal the petri dishes and maintain them in a growth chamber under controlled conditions.

  • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC₅₀ value using probit analysis.

Diagram 3: Insect GABA Receptor Signaling Pathway and Inhibition

G cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Isoxazole GABA_release GABA Release GABA_receptor GABA Receptor GABA_release->GABA_receptor Cl_channel_open Chloride Channel Opens GABA_receptor->Cl_channel_open Cl_channel_blocked Chloride Channel Blocked Cl_influx Chloride Ion Influx Cl_channel_open->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Nerve Signal Hyperpolarization->Inhibition Isoxazole This compound Isoxazole->GABA_receptor Blocks No_Cl_influx No Chloride Ion Influx Cl_channel_blocked->No_Cl_influx Hyperexcitation Hyperexcitation No_Cl_influx->Hyperexcitation Paralysis Paralysis and Death Hyperexcitation->Paralysis

Caption: Proposed mechanism of insecticidal action via GABA receptor antagonism.

Conclusion

This compound represents a promising scaffold for the development of new agrochemicals. The provided protocols offer a foundational framework for the systematic evaluation of its fungicidal, herbicidal, and insecticidal properties. Researchers are encouraged to adapt these methods to their specific needs and to conduct further studies to elucidate the precise mechanisms of action and to optimize the compound's efficacy and safety profile. All experimental work should be conducted in compliance with relevant safety and environmental regulations.

References

Application Notes and Protocols for HPLC Purification of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the purification of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol using High-Performance Liquid Chromatography (HPLC). The described method is based on established techniques for the separation of isoxazole derivatives and related heterocyclic compounds.

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis, purification, and analysis of small organic molecules.

Introduction

This compound is a heterocyclic compound containing an isoxazole core. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Efficient purification of these compounds is crucial for accurate biological evaluation and further development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity.[1] This document outlines a general yet detailed Reverse-Phase HPLC (RP-HPLC) method that can be adapted and optimized for the purification of the target compound.

Data Presentation

The following table summarizes typical chromatographic conditions used for the separation of isoxazole derivatives, which can serve as a starting point for method development for this compound.

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18, 5 µm, 150 x 4.6 mmC18, 3.5 µm, 150 x 3.0 mmNewcrom R1
Mobile Phase A Water0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode IsocraticGradientIsocratic
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection UV at 225 nmMS/MSNot Specified
Temperature 30 °CNot SpecifiedNot Specified
Reference [2][3][4][5]

Experimental Protocols

This section provides a detailed protocol for the purification of this compound using a Reverse-Phase HPLC system.

Materials and Reagents
  • This compound (crude sample)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • Ultrapure Water (18.2 MΩ·cm)

  • HPLC grade Formic Acid (HCOOH) or Phosphoric Acid (H₃PO₄)

  • 0.22 µm syringe filters

Instrumentation
  • A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 analytical or semi-preparative column (e.g., 150 x 4.6 mm, 5 µm for analytical; larger dimensions for preparative scale).

Sample Preparation
  • Accurately weigh a small amount of the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to create a stock solution. The final concentration should be around 1 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Method

The following method is a starting point and should be optimized for the best separation of the target compound from its impurities.

  • Column: C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution Program:

    • Analytical Method: Start with a gradient elution to determine the optimal mobile phase composition. For example, a linear gradient from 10% B to 90% B over 20 minutes can be used.

    • Preparative Method: Based on the analytical run, an isocratic or shallow gradient method can be developed to maximize resolution and throughput.

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for the optimal wavelength using a DAD detector. Based on related compounds, a wavelength of 225 nm is a good starting point.[2][3]

  • Injection Volume: 10 µL (for analytical)

Post-Purification Processing
  • Collect the fractions containing the purified compound based on the retention time observed in the analytical run.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

  • If the mobile phase contains a non-volatile buffer (e.g., phosphate buffer), a subsequent desalting step (e.g., solid-phase extraction) may be necessary. For mobile phases with volatile additives like formic acid, lyophilization can be performed to obtain the purified compound as a solid.

  • Determine the purity of the final product by re-injecting a small aliquot onto the analytical HPLC system. A purity of ≥ 97% is often desired for biological screening.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Purity Analysis Crude Crude Compound Dissolve Dissolve in Solvent Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Evaporate Solvent Evaporation Collect->Evaporate Lyophilize Lyophilization / Desalting Evaporate->Lyophilize Pure Pure Compound Lyophilize->Pure Reinject Re-inject for Purity Check Pure->Reinject Analyze Analyze Data Reinject->Analyze Final Final Purity Confirmed Analyze->Final

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for Ultrasonic-Assisted Green Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles, a crucial class of heterocyclic compounds in pharmaceutical development, through ultrasonic-assisted green chemistry. This approach offers significant advantages over traditional synthetic methods, including shorter reaction times, higher yields, and reduced environmental impact.[1][2]

Introduction

Isoxazole derivatives are foundational scaffolds in a wide array of pharmaceuticals and advanced materials. Conventional synthesis methods often necessitate prolonged reaction times, harsh conditions, and the use of hazardous solvents.[1][2] Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful and eco-friendly alternative.[1][2] The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extreme temperatures and pressures, which dramatically accelerates reaction rates.[3] This technique aligns with the principles of green chemistry by improving energy efficiency, minimizing waste, and often enabling the use of greener solvents like water.[1]

Advantages of Ultrasonic Assistance

Compared to conventional heating methods, ultrasonic irradiation offers several key benefits in the synthesis of isoxazoles:

  • Accelerated Reaction Rates: Reaction times can be reduced from hours to minutes.[1]

  • Increased Yields: Sonication often leads to significantly higher product yields.[1]

  • Milder Reaction Conditions: Reactions can frequently be carried out at lower temperatures.[1]

  • Enhanced Purity: The formation of byproducts is often minimized, simplifying purification.[1]

  • Green Chemistry Alignment: Enables the use of environmentally benign solvents and reduces energy consumption.[1]

Experimental Setup

A typical experimental setup for ultrasonic-assisted synthesis of isoxazoles includes the following components:

  • Ultrasonic Source: Either an ultrasonic bath or a more powerful ultrasonic probe (sonotrode) can be used. Probes are generally more efficient for smaller volumes and can deliver higher intensity ultrasound.[3]

  • Reaction Vessel: A standard round-bottom flask or a specialized reaction vessel is suitable.

  • Temperature Control: The reaction vessel can be placed in a water bath to maintain a constant temperature.

  • Stirring: Magnetic stirring is often used in conjunction with ultrasonication to ensure homogeneity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the ultrasonic-assisted synthesis of isoxazoles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant & Solvent Preparation B Addition to Reaction Vessel A->B C Ultrasonic Irradiation B->C Start Sonication D Reaction Monitoring (e.g., TLC) C->D Periodic Sampling E Quenching & Extraction D->E Reaction Completion F Drying of Organic Layer E->F G Solvent Evaporation F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I

References

Application Notes and Protocols for Molecular Docking of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the molecular docking of the compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol with its potential target proteins. This document outlines the rationale for target selection, a comprehensive experimental workflow, and data interpretation guidelines to facilitate research in drug discovery and development.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The anti-inflammatory effects of many isoxazole-containing compounds are attributed to their interaction with key enzymes in the inflammatory cascade.

Target Protein Selection

Based on extensive literature review of isoxazole derivatives and their anti-inflammatory mechanisms, the primary target proteins selected for the molecular docking of this compound are:

  • Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme involved in physiological functions such as platelet aggregation and protection of the stomach lining.[5]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain and fever.[2][5][6][7] Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5]

Secondary and exploratory targets could include other key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), or nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) which have also been investigated in the context of isoxazole derivatives' biological activities.

Molecular Docking Workflow

The following diagram outlines the comprehensive workflow for the molecular docking procedure.

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation This compound grid_gen Grid Box Generation ligand_prep->grid_gen 3D Structure protein_prep Target Protein Preparation (COX-1 & COX-2) protein_prep->grid_gen PDB Structure docking_run Molecular Docking Simulation grid_gen->docking_run Defined Active Site pose_analysis Pose Analysis & Scoring docking_run->pose_analysis Docked Poses interaction_analysis Interaction Analysis pose_analysis->interaction_analysis Best Scoring Pose data_summary Data Summarization interaction_analysis->data_summary Binding Interactions

Caption: A flowchart illustrating the key stages of the molecular docking protocol.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the molecular docking of this compound with COX-1 and COX-2.

Software and Hardware Requirements
  • Molecular Modeling Software: A licensed or open-source molecular docking suite is required (e.g., AutoDock, Schrödinger Maestro, MOE, GOLD). The following protocol is a general guideline adaptable to most standard docking software.

  • Visualization Software: A molecular graphics system for visualizing protein and ligand structures (e.g., PyMOL, Chimera, VMD).

  • Computational Resources: A workstation with sufficient processing power and memory for running docking simulations.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using a chemical drawing tool (e.g., ChemDraw) and saved in a common chemical file format (e.g., MOL, SDF).

  • Convert to 3D: Convert the 2D structure to a 3D conformation using a molecular modeling program.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand geometry is realistic. A common method is to use a force field such as MMFF94 or OPLS.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the ligand. This is essential for the scoring function to accurately calculate binding energies.

  • Save in Docking-Compatible Format: Save the prepared ligand file in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).

Target Protein Preparation
  • Retrieve Protein Structures: Download the 3D crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). Recommended PDB IDs are:

    • COX-1: 1EQG

    • COX-2: 5KIR (or similar structures complexed with a known inhibitor)

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4).

    • Repair any missing side chains or loops in the protein structure using built-in tools in the modeling software.

  • Define the Binding Site: Identify the active site of the COX enzymes. For COX-1 and COX-2, the active site is a long hydrophobic channel. If a co-crystallized ligand is present in the downloaded PDB file, the binding site can be defined based on its location.

  • Grid Generation: Generate a grid box that encompasses the defined active site. This grid defines the search space for the ligand during the docking simulation. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

Molecular Docking Simulation
  • Set Docking Parameters: Configure the docking algorithm parameters. This may include the number of docking runs, the population size for genetic algorithms, and the number of energy evaluations. It is recommended to perform multiple independent docking runs to ensure the results are consistent.

  • Run Docking: Execute the docking simulation. The software will systematically search for the optimal binding poses of the ligand within the protein's active site.

Analysis of Results
  • Clustering and Ranking: The docking results will consist of multiple binding poses for the ligand. These poses are typically clustered based on their root-mean-square deviation (RMSD) and ranked according to their predicted binding energy (scoring function).

  • Binding Energy Analysis: The binding energy (often expressed in kcal/mol) is a quantitative measure of the predicted affinity of the ligand for the protein. Lower binding energies generally indicate a more favorable interaction.

  • Interaction Analysis: Visualize the top-ranked binding pose in the context of the protein's active site. Analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic interactions: Observe interactions between nonpolar regions of the ligand and protein.

    • Pi-pi stacking: Look for interactions between aromatic rings.

    • Van der Waals forces: General non-specific interactions.

Data Presentation

The quantitative results of the molecular docking study should be summarized in a clear and concise table for easy comparison.

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Amino Acid and Number)Type of Interaction
COX-1 1EQG-8.5Arg120, Tyr355, Ser530
Val349, Leu352, Ile523Hydrophobic
COX-2 5KIR-9.2Arg120, Tyr355, Ser530
Val523, Leu352, Phe518Hydrophobic, Pi-pi Stacking

Note: The values and residues in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Signaling Pathway

The inhibition of COX enzymes by this compound would interrupt the arachidonic acid signaling pathway, which is central to the inflammatory response.

cluster_pathway Arachidonic Acid Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation ligand This compound ligand->cox Inhibition

Caption: The inhibitory effect on the arachidonic acid signaling pathway.

Conclusion

This document provides a comprehensive guide for conducting a molecular docking study of this compound with COX-1 and COX-2. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can inform further experimental validation and lead optimization in the pursuit of novel anti-inflammatory therapeutics. The detailed analysis of the ligand-protein interactions is crucial for understanding the molecular basis of its activity and for the rational design of more potent and selective analogs.

References

Protocol for In Vivo Assessment of Anti-Inflammatory Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol: Evaluating the Anti-Inflammatory Potential of Isoxazole Derivatives in Preclinical Models

This document provides detailed protocols for assessing the in vivo anti-inflammatory activity of novel isoxazole derivatives. The described models are standard preclinical assays used to evaluate the efficacy of compounds in acute and chronic inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of inflammatory pathways can lead to chronic diseases. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with potential therapeutic applications, including anti-inflammatory effects. Their mechanism of action often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. This protocol outlines three widely used in vivo models to screen and characterize the anti-inflammatory properties of isoxazole derivatives: Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Systemic Inflammation, and Adjuvant-Induced Arthritis.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to interfere with major inflammatory signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3][4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB:f0 NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) IkB_NFkB:f0->Proteasome IkB_NFkB:f1->Nucleus Translocates NFkB_n NF-κB DNA DNA (κB sites) NFkB_n->DNA Binds DNA->Gene_expression Induces Transcription

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[5] The three main MAPK families involved in inflammation are ERK, JNK, and p38.[6] These kinases are activated by a phosphorylation cascade and, in turn, activate transcription factors like AP-1, leading to the expression of inflammatory mediators.[]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Induces

Caption: A simplified MAPK signaling cascade.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling.[8] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[9] The recruited STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, including that of inflammatory genes.[10][11]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_expression Inflammatory Gene Expression STAT_dimer_n STAT Dimer DNA DNA STAT_dimer_n->DNA Binds DNA->Gene_expression Induces Transcription

Caption: The JAK-STAT signaling pathway.

Experimental Workflow

The general workflow for assessing the in vivo anti-inflammatory activity of isoxazole derivatives involves several key stages, from initial compound preparation to final data analysis.

Experimental_Workflow Compound_Prep Compound Preparation (Isoxazole Derivative) Pre_treatment Pre-treatment (Compound Administration) Compound_Prep->Pre_treatment Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Grouping Animal Grouping (Vehicle, Test, Reference) Animal_Acclimatization->Grouping Grouping->Pre_treatment Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, LPS) Pre_treatment->Inflammation_Induction Data_Collection Data Collection (Paw Volume, Blood Samples) Inflammation_Induction->Data_Collection Analysis Biochemical & Histological Analysis (Cytokines, MPO, Tissue Staining) Data_Collection->Analysis Statistical_Analysis Statistical Analysis & Reporting Analysis->Statistical_Analysis

Caption: General in vivo experimental workflow.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate acute anti-inflammatory activity.[12] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and cytokines.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Isoxazole derivative (test compound)

  • Indomethacin or Diclofenac sodium (reference drug)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose, saline with 1% Tween 80)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Carrageenan Control (receives vehicle)

    • Group III: Reference Drug (e.g., Indomethacin 10 mg/kg) + Carrageenan

    • Group IV-VI: Isoxazole Derivative (e.g., 10, 20, 50 mg/kg) + Carrageenan

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or isoxazole derivative orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation:

Table 1: Effect of Isoxazole Derivative on Carrageenan-Induced Paw Edema in Rats

| Group | Dose (mg/kg) | \multicolumn{5}{c|}{Increase in Paw Volume (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | 5h | | | Vehicle Control | - | 0.05±0.01 | 0.06±0.01 | 0.07±0.02 | 0.08±0.02 | 0.07±0.01 | - | | Carrageenan Control | - | 0.45±0.05 | 0.78±0.06 | 0.95±0.08 | 0.88±0.07 | 0.75±0.06 | - | | Indomethacin | 10 | 0.22±0.03* | 0.35±0.04* | 0.42±0.05* | 0.40±0.04* | 0.35±0.03* | 55.8% | | Isoxazole Derivative | 10 | 0.38±0.04 | 0.65±0.05 | 0.75±0.06 | 0.70±0.05 | 0.62±0.04 | 21.1% | | Isoxazole Derivative | 20 | 0.29±0.03* | 0.48±0.04* | 0.55±0.05* | 0.51±0.04* | 0.45±0.03* | 42.1% | | Isoxazole Derivative | 50 | 0.20±0.02* | 0.32±0.03* | 0.38±0.04* | 0.35±0.03* | 0.31±0.02* | 60.0% | *p < 0.05 compared to Carrageenan Control. Data are expressed as mean ± SEM.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of compounds on systemic inflammation, particularly the release of pro-inflammatory cytokines.[14] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response.[15]

Materials:

  • Male BALB/c or C57BL/6 mice (20-25 g)

  • Isoxazole derivative (test compound)

  • Dexamethasone (reference drug)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microcentrifuge tubes, pipettes, and other standard laboratory equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: LPS Control (receives vehicle)

    • Group III: Reference Drug (e.g., Dexamethasone 1 mg/kg) + LPS

    • Group IV-VI: Isoxazole Derivative (e.g., 10, 20, 50 mg/kg) + LPS

  • Drug Administration: Administer the vehicle, reference drug, or isoxazole derivative (p.o. or i.p.) 60 minutes before the LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection.[16]

  • Sample Collection: 1.5 to 2 hours after LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Measurement: Allow blood to clot and centrifuge to obtain serum. Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the treated groups to the LPS control group.

    • Calculate the percentage inhibition of cytokine production.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test).

Data Presentation:

Table 2: Effect of Isoxazole Derivative on Serum Cytokine Levels in LPS-Treated Mice

GroupDose (mg/kg)TNF-α (pg/mL) ± SEMIL-6 (pg/mL) ± SEMIL-1β (pg/mL) ± SEM
Vehicle Control-50 ± 1080 ± 1530 ± 8
LPS Control-2500 ± 2103500 ± 300800 ± 75
Dexamethasone1800 ± 901200 ± 150250 ± 30
Isoxazole Derivative102100 ± 1803000 ± 250700 ± 60
Isoxazole Derivative201500 ± 1402200 ± 200500 ± 45
Isoxazole Derivative50950 ± 1001500 ± 160300 ± 35
p < 0.05 compared to LPS Control. Data are expressed as mean ± SEM.
Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[17] It is induced by a single injection of Complete Freund's Adjuvant (CFA).[1]

Materials:

  • Male Lewis or Wistar rats (150-180 g)

  • Isoxazole derivative (test compound)

  • Methotrexate or Prednisolone (reference drug)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week.

  • Induction of Arthritis (Day 0): Inject 0.1 mL of CFA into the sub-plantar region of the right hind paw or at the base of the tail.[18]

  • Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group). Start dosing on Day 0 (prophylactic) or after the onset of secondary inflammation (therapeutic, around day 10-12).

    • Group I: Normal Control

    • Group II: Arthritis Control (receives vehicle)

    • Group III: Reference Drug + Adjuvant

    • Group IV-VI: Isoxazole Derivative (various doses) + Adjuvant

  • Monitoring:

    • Paw Volume: Measure the volume of both hind paws every other day from day 0 to day 21.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0=no erythema or swelling; 1=slight erythema or swelling of one toe; 2=erythema and swelling of more than one toe; 3=erythema and swelling of the entire paw; 4=severe erythema, swelling, and ankylosis). The maximum score per rat is 16.

    • Body Weight: Record body weight every other day.

  • Terminal Procedures (Day 21):

    • Collect blood for cytokine analysis (TNF-α, IL-1β).

    • Harvest paws and joints for histopathological examination (synovial inflammation, cartilage and bone erosion).

  • Data Analysis: Compare paw volume, arthritis score, and body weight changes between treated and arthritis control groups. Analyze cytokine levels and histopathology scores.

Data Presentation:

Table 3: Effect of Isoxazole Derivative on Adjuvant-Induced Arthritis in Rats

GroupDose (mg/kg/day)Mean Arthritis Score (Day 21) ± SEMPaw Volume (Injected Paw, Day 21, mL) ± SEMTNF-α (pg/mL) ± SEM
Normal Control-0.0 ± 0.01.2 ± 0.145 ± 8
Arthritis Control-12.5 ± 1.13.5 ± 0.3350 ± 40
Methotrexate0.54.2 ± 0.51.8 ± 0.2120 ± 15
Isoxazole Derivative109.8 ± 0.92.9 ± 0.3280 ± 30
Isoxazole Derivative207.5 ± 0.72.4 ± 0.2210 ± 25
Isoxazole Derivative505.1 ± 0.61.9 ± 0.2140 ± 18
*p < 0.05 compared to Arthritis Control. Data are expressed as mean ± SEM.

Conclusion

The protocols described provide a robust framework for the in vivo evaluation of the anti-inflammatory activity of isoxazole derivatives. By utilizing models of acute and chronic inflammation, researchers can effectively screen compounds, gain insights into their potential mechanisms of action, and gather essential data for further drug development. Consistent and careful execution of these protocols, coupled with thorough data analysis, is critical for obtaining reliable and reproducible results.

References

Application of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in Material Science Research: A Focus on Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol and its isomers are emerging as compounds of interest in material science, particularly for their potential in the development of advanced coatings and polymers with enhanced chemical resistance and thermal stability. While detailed research on the specific applications of this compound is still developing, studies on its isomer, (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, have demonstrated significant efficacy as a corrosion inhibitor for mild steel in acidic environments. This application note will detail the findings and experimental protocols from this research, providing a blueprint for similar investigations into isoxazole-based compounds in material protection.

Application Note: Corrosion Inhibition

Objective: To evaluate the efficacy of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution.

Summary of Findings:

Research has shown that (3-(4-Chlorophenyl)isoxazol-5-yl)methanol effectively inhibits the corrosion of mild steel in acidic conditions. The inhibition efficiency increases with higher concentrations of the compound. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to characterize the inhibitive properties. The adsorption of the inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm.

Quantitative Data

The following table summarizes the key quantitative findings from the corrosion inhibition study of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol on mild steel in 1 M HCl.

Inhibitor Concentration (ppm)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)
01150-
5023080.0
10013888.0
20080.593.0
50046.096.0

Experimental Protocols

Materials and Sample Preparation
  • Inhibitor: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.

  • Working Electrode: Mild steel specimens with a composition of (e.g., C: 0.21%, Mn: 0.55%, P: 0.025%, S: 0.025%, and the remainder Fe). The specimens should be abraded with a series of emery papers (from 220 to 1200 grit), washed with distilled water, degreased with acetone, and finally dried.

Electrochemical Measurements

A standard three-electrode cell setup is used for all electrochemical experiments, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

a) Potentiodynamic Polarization:

  • Immerse the working electrode in the test solution (1 M HCl with and without the inhibitor) for a stabilization period (e.g., 30 minutes) to attain a steady open-circuit potential (OCP).

  • Record the polarization curves by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Determine the corrosion current density (Icorr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] * 100

b) Electrochemical Impedance Spectroscopy (EIS):

  • After achieving a stable OCP, apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range from 100 kHz to 10 mHz.

  • Record the impedance data.

  • Analyze the Nyquist plots to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] * 100

Visualizations

Experimental Workflow for Corrosion Inhibition Studies

experimental_workflow cluster_prep Sample Preparation cluster_solution Solution Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis p1 Mild Steel Specimen p2 Abrade with Emery Paper p1->p2 p3 Wash with Distilled Water p2->p3 p4 Degrease with Acetone p3->p4 p5 Dry p4->p5 e1 Three-Electrode Cell Setup p5->e1 s1 Prepare 1 M HCl s2 Prepare Inhibitor Solutions (Varying Concentrations) s1->s2 s2->e1 e2 Potentiodynamic Polarization e1->e2 e3 Electrochemical Impedance Spectroscopy e1->e3 a1 Tafel Extrapolation (Icorr) e2->a1 a2 Nyquist Plot Analysis (Rct) e3->a2 a3 Calculate Inhibition Efficiency a1->a3 a2->a3 a4 Adsorption Isotherm Analysis a3->a4

Caption: Workflow for evaluating the corrosion inhibition properties of isoxazole derivatives.

Logical Relationship of Corrosion Inhibition

corrosion_inhibition inhibitor (3-(4-Chlorophenyl)isoxazol-5-yl)methanol adsorption Adsorption of Inhibitor on Steel Surface inhibitor->adsorption steel Mild Steel Surface steel->adsorption hcl 1 M HCl Solution (Corrosive Medium) hcl->steel Corrosion Attack protection Formation of a Protective Film adsorption->protection inhibition Corrosion Inhibition protection->inhibition

Caption: Mechanism of corrosion inhibition by (3-(4-Chlorophenyl)isoxazol-5-yl)methanol.

Future Directions

The promising results from the isomer (3-(4-Chlorophenyl)isoxazol-5-yl)methanol warrant a detailed investigation into the corrosion inhibition properties of this compound. Furthermore, the incorporation of this molecule as a functional monomer into polymer backbones could lead to the development of novel anti-corrosive coatings and materials with inherent protective properties. The hydroxyl group in this compound provides a reactive site for polymerization, opening avenues for its use in creating specialty polymers for various material science applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, thereby improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an appropriate precursor, which then reacts with an alkyne. A common pathway starts from 4-chlorobenzaldehyde, which is converted to 4-chlorobenzaldehyde oxime. The oxime is then oxidized in the presence of propargyl alcohol to yield the target isoxazole methanol derivative.[1] An alternative, though less direct, route involves the synthesis of a 5-(4-chlorophenyl)isoxazole-3-carboxylic acid or its ester, followed by reduction to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors. One of the primary causes is the inefficient generation of the nitrile oxide intermediate from the oxime.[1] Another significant factor can be the dimerization of the nitrile oxide to form a furoxan byproduct, which competes with the desired cycloaddition reaction. The reaction conditions, such as temperature, solvent, and the choice of base for the in situ generation of the nitrile oxide, play a crucial role in determining the reaction's efficiency.[1] Furthermore, the purity of the starting materials, particularly the 4-chlorobenzaldehyde oxime and propargyl alcohol, is critical.

Q3: What are the typical side products I should be aware of during the synthesis?

A3: The most common side product is the furoxan (a 1,2,5-oxadiazole-2-oxide) formed from the dimerization of the 4-chlorobenzonitrile oxide intermediate. This side reaction is particularly favored at higher concentrations of the nitrile oxide and in the absence of a reactive dipolarophile. Other potential impurities may include unreacted starting materials (4-chlorobenzaldehyde oxime and propargyl alcohol) and polymeric materials, especially if the reaction is run at elevated temperatures for extended periods.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly employed to separate the desired product from less polar starting materials and side products. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to obtain a highly pure crystalline product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete conversion of 4-chlorobenzaldehyde to its oxime.Ensure complete reaction by monitoring with TLC. Adjust reaction time or temperature if necessary. Use a slight excess of hydroxylamine hydrochloride.
Inefficient generation of the nitrile oxide.Use a suitable oxidizing agent like sodium hypochlorite solution (bleach) or N-chlorosuccinimide (NCS) for the in situ generation of the nitrile oxide from the oxime.[1]
Low reactivity of the cycloaddition.Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) may improve the rate and yield.[1]
High Proportion of Furoxan Side Product High concentration of the nitrile oxide intermediate.Add the oxidizing agent (e.g., bleach) slowly and dropwise to the mixture of the oxime and propargyl alcohol to keep the instantaneous concentration of the nitrile oxide low.
Low reactivity of the dipolarophile (propargyl alcohol).Ensure the propargyl alcohol is of high purity. A slight excess of propargyl alcohol can also favor the desired cycloaddition over dimerization.
Difficult Purification Product co-elutes with impurities during column chromatography.Optimize the eluent system for column chromatography. A gradient elution from low to high polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can improve separation.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. If the product remains an oil, re-purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via [3+2] Cycloaddition

This protocol is adapted from a similar synthesis of a substituted isoxazole methanol derivative with a reported yield of up to 97%.[1]

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorobenzaldehyde oxime as a solid. The product can be purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a dropping funnel, dissolve 4-chlorobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~5-10%, 1.5 equivalents) dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Protocol 2: Synthesis via Reduction of a Carboxylic Acid Ester (Alternative Route)

Step 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

This step would typically involve a cycloaddition reaction between 4-chlorobenzonitrile oxide and ethyl propiolate.

Step 2: Reduction to this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data for Illustration)

Entry Base Solvent Temperature (°C) Yield (%)
1NaOHEthanol/Water2575
2KOHEthanol/Water2578
3TriethylamineDichloromethane2585
4TriethylamineDichloromethane4092
5DBUTHF2588

Note: This data is illustrative and should be optimized for your specific experimental setup.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde_Oxime 4-Chlorobenzaldehyde_Oxime 4-Chlorobenzaldehyde->4-Chlorobenzaldehyde_Oxime NH2OH·HCl, Base Propargyl_Alcohol Propargyl_Alcohol Target_Methanol (5-(4-Chlorophenyl)isoxazol- 3-YL)methanol Propargyl_Alcohol->Target_Methanol 4-Chlorobenzonitrile_Oxide 4-Chlorobenzonitrile_Oxide 4-Chlorobenzaldehyde_Oxime->4-Chlorobenzonitrile_Oxide Oxidant (e.g., NaOCl) 4-Chlorobenzonitrile_Oxide->Target_Methanol [3+2] Cycloaddition

Caption: Synthetic pathway to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Oxime Verify Oxime Formation (TLC, NMR) Start->Check_Oxime Check_Cycloaddition Analyze Cycloaddition Step Check_Oxime->Check_Cycloaddition Oxime OK Optimize_Oxime Optimize Oxime Synthesis: - Purer Aldehyde - Adjust Base/Solvent Check_Oxime->Optimize_Oxime Incomplete Purification_Issue Check for Side Products (e.g., Furoxan) Check_Cycloaddition->Purification_Issue Reaction Inefficient Success Improved Yield Check_Cycloaddition->Success Reaction Complete Optimize_Oxime->Start Optimize_Cycloaddition Optimize Cycloaddition: - Slow Oxidant Addition - Change Solvent/Temp. Optimize_Cycloaddition->Success Purification_Issue->Optimize_Cycloaddition Improve_Purification Refine Purification: - Gradient Elution - Recrystallization Purification_Issue->Improve_Purification Impure Product Improve_Purification->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Alternative Synthesis Route

Alternative_Route cluster_start_alt Starting Materials cluster_intermediate_alt Intermediate cluster_product_alt Product 4-Chlorobenzonitrile_Oxide_Alt 4-Chlorobenzonitrile Oxide Isoxazole_Ester Ethyl 5-(4-chlorophenyl) isoxazole-3-carboxylate 4-Chlorobenzonitrile_Oxide_Alt->Isoxazole_Ester [3+2] Cycloaddition Ethyl_Propiolate Ethyl_Propiolate Ethyl_Propiolate->Isoxazole_Ester Target_Methanol_Alt (5-(4-Chlorophenyl)isoxazol- 3-YL)methanol Isoxazole_Ester->Target_Methanol_Alt Reduction (e.g., LiAlH4)

Caption: Alternative synthesis via reduction of a carboxylic acid ester.

References

Troubleshooting regioselectivity in 3,5-disubstituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of 3,5-disubstituted isoxazoles.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of 3,5- and 3,4-Disubstituted Isoxazoles

You are obtaining a mixture of regioisomers, with the undesired 3,4-isomer being a significant component.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the regiochemical outcome.[1] In some cases, switching from a protic solvent (e.g., ethanol) to an aprotic one (e.g., acetonitrile) can favor a different regioisomer.[1] Experimenting with a range of solvents and temperatures is recommended to find the optimal conditions for your specific substrates.[1] Lowering the reaction temperature can sometimes enhance selectivity.[2]

  • Lack of Catalyst: For the highly regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the use of a catalyst is often crucial.[2][3]

    • Copper(I) Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for the 3,5-isomer.[1][2][3]

    • Ruthenium Catalysis: Ruthenium catalysts have also been successfully employed for this purpose.[2][3]

  • Electronic and Steric Effects: The inherent electronic and steric properties of your nitrile oxide and alkyne substituents play a crucial role.[2][3]

    • Electronic Factors: The reaction is governed by frontier molecular orbital (FMO) interactions. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the formation of the 3,5-disubstituted isoxazole.[2]

    • Steric Factors: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state, generally favoring the 3,5-isomer in reactions with terminal alkynes.[2][3]

Troubleshooting Workflow for Poor Regioselectivity

start Start: Poor Regioselectivity check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add Cu(I) or Ru catalyst check_catalyst->add_catalyst No optimize_conditions Systematically vary solvent and temperature check_catalyst->optimize_conditions Yes add_catalyst->optimize_conditions analyze_substituents Evaluate electronic and steric effects of substituents optimize_conditions->analyze_substituents end End: Improved Regioselectivity optimize_conditions->end consider_alternative Consider alternative synthetic routes if 3,4-isomer is desired analyze_substituents->consider_alternative consider_alternative->end

Caption: A logical workflow for troubleshooting poor regioselectivity in isoxazole synthesis.

Problem 2: Low Yield of the Desired Isoxazole Product

You have successfully achieved the desired regioselectivity, but the overall yield is low.

Possible Causes and Solutions:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans as a major byproduct.[2][3]

    • In Situ Generation: To mitigate this, generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne.[2] Slow, in-situ generation from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole and improve selectivity and yield.[2]

    • Slow Addition: If not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing an excess of the alkyne.[3]

  • Substrate Reactivity:

    • Electron-Poor Alkynes: These may react sluggishly. The use of a catalyst (e.g., Cu(I)) can often accelerate the reaction.[2]

    • Steric Hindrance: Significant steric hindrance on either the nitrile oxide or the alkyne can reduce the reaction rate.[2]

  • Suboptimal Reaction Time or Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] Excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products.[1]

Frequently Asked Questions (FAQs)

Q1: How can I favor the formation of the 3,4-disubstituted isoxazole instead of the 3,5-isomer?

A1: While the 3,5-isomer is typically favored with terminal alkynes, several strategies can be employed to synthesize the 3,4-disubstituted counterpart:

  • Use of Internal Alkynes: While not always providing complete control, the use of internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[2]

  • Enamine-Based [3+2] Cycloaddition: A metal-free approach involves the cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][4]

Q2: What is the role of a Lewis acid in controlling regioselectivity in the synthesis from β-enamino diketones?

A2: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to a carbonyl group of the β-enamino diketone. This activation makes the coordinated carbonyl carbon more electrophilic, thereby directing the nucleophilic attack of the hydroxylamine and controlling the regioselectivity of the cyclocondensation.[1][4]

Q3: Can the choice of solvent alone be sufficient to switch the regioselectivity?

A3: In certain cases, yes. For the cyclocondensation of some β-enamino diketones with hydroxylamine, changing the solvent can invert the major regioisomer formed. For instance, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile has been shown to favor different isomers.[1] This is attributed to the differential solvation of the transition states.[1]

Q4: Are there any metal-free methods to achieve high regioselectivity for 3,5-disubstituted isoxazoles?

A4: Yes, several metal-free methods have been developed. For example, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] Additionally, organocatalysts and solvent-free conditions, such as ball-milling, have demonstrated high yields and regioselectivity.[1][5] A method using trifluoromethanesulfonic anhydride and NEt₃ for the in-situ generation of nitrile oxides from O-silylated hydroxamic acids also provides a mild, metal-free, and oxidant-free approach.[6]

Factors Influencing Regioselectivity in 1,3-Dipolar Cycloaddition

regioselectivity Regioselectivity (3,5- vs 3,4-) electronic Electronic Effects (FMO Control) regioselectivity->electronic steric Steric Hindrance regioselectivity->steric catalyst Catalyst (Cu(I), Ru) regioselectivity->catalyst solvent Solvent Polarity regioselectivity->solvent temperature Reaction Temperature regioselectivity->temperature

Caption: Key factors that control the regioselectivity of isoxazole synthesis.

Data on Regioselective Isoxazole Synthesis

The following tables summarize quantitative data from various studies to facilitate a comparison of different methodologies.

Table 1: Effect of Catalyst on Regioselectivity in 1,3-Dipolar Cycloaddition

DipolarophileDipole SourceCatalystSolventTemp (°C)Ratio (3,5:3,4)Yield (%)Reference
PhenylacetyleneBenzonitrile oxideNoneToluene110MixtureModerate[3]
PhenylacetyleneAldoxime/NCSCuI (5 mol%)THFRT>95:585-95[2][7]
Terminal AlkyneAldoximeRu(II) complexDCERT>98:2High[2][3]
Internal AlkyneNitrile OxideRu(II) complexDCERTVariableGood

Table 2: Effect of Reaction Conditions on Regioselectivity in Cyclocondensation of β-Enamino Diketones

SubstrateReagentSolventTemp (°C)Major IsomerYield (%)Reference
β-Enamino Diketone 1aNH₂OH·HClEthanolReflux4,5-disubstituted85[4]
β-Enamino Diketone 1aNH₂OH·HClAcetonitrileRT3,4-disubstituted78[4]
β-Enamino Diketone 1aNH₂OH·HCl, BF₃·OEt₂AcetonitrileRT3,4-disubstituted79 (90% regioselectivity)[4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed 1,3-dipolar cycloaddition.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous THF or Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and copper(I) iodide (5 mol%).

  • Add the anhydrous solvent (e.g., THF or toluene) followed by triethylamine (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.2 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol is designed for the synthesis of 3,4-disubstituted isoxazoles.[2]

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.

References

How to prevent furoxan byproduct formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the formation of furoxan byproducts in nitrile oxide cycloadditions.

Troubleshooting Guide: High Furoxan Formation

Issue: My 1,3-dipolar cycloaddition reaction is producing a significant amount of furoxan, reducing the yield of my desired isoxazoline or isoxazole product.

Analysis: Furoxan (a 1,2,5-oxadiazole-2-oxide) is the dimer of your nitrile oxide intermediate. Its formation indicates that the concentration of the nitrile oxide in the reaction mixture is high enough for it to react with itself, rather than with your dipolarophile (the alkene or alkyce). This is a common side reaction, as many nitrile oxides are highly reactive and dimerize rapidly.[1] The key to prevention is to ensure the rate of nitrile oxide generation does not exceed the rate of its consumption by the dipolarophile.

Logical Troubleshooting Workflow

This workflow outlines the steps to diagnose and resolve excessive furoxan formation.

troubleshooting_workflow start High Furoxan Detected check_gen_method Is Nitrile Oxide Generated In Situ? start->check_gen_method pre_gen High Risk of Dimerization Pre-generating and adding the nitrile oxide leads to high concentrations. check_gen_method->pre_gen No check_addition_rate Is the Precursor/Reagent Added All at Once? check_gen_method->check_addition_rate Yes use_in_situ ACTION: Adopt an in situ generation method. pre_gen->use_in_situ use_in_situ->check_addition_rate all_at_once Rapid generation creates a high concentration spike, favoring dimerization. check_addition_rate->all_at_once Yes check_temp Is the Reaction Run at Elevated Temperature? check_addition_rate->check_temp No (Slow addition already used) slow_addition ACTION: Use a syringe pump for slow, controlled addition of the limiting reagent (e.g., base or oxidant). slow_addition->check_temp all_at_once->slow_addition high_temp Higher temperatures can accelerate side reactions, including dimerization. check_temp->high_temp Yes check_method Is an Alternative In Situ Method Possible? check_temp->check_method No lower_temp ACTION: Run the reaction at room temperature or 0 °C to slow the rate of dimerization. lower_temp->check_method high_temp->lower_temp switch_method ACTION: Consider switching to a method with inherently slower generation kinetics (e.g., oxidation of aldoximes with NaCl/Oxone). check_method->switch_method Yes end Problem Resolved: Furoxan Minimized check_method->end No (Optimization of current method sufficient) switch_method->end

Caption: A step-by-step workflow for troubleshooting and minimizing furoxan byproduct.

Frequently Asked Questions (FAQs)

Q1: What is happening chemically when furoxan is formed?

Furoxan is the product of the [3+2] cyclodimerization of two molecules of a nitrile oxide. This reaction is highly favorable for many nitrile oxides, especially aliphatic ones, and competes directly with your desired cycloaddition. The process is understood to be a stepwise reaction that proceeds through a dinitrosoalkene diradical intermediate.[2] The rate-determining step is typically the initial C-C bond formation between the two nitrile oxide molecules.[2]

reaction_pathway cluster_start Reactants cluster_products Potential Products RCNO1 R-C≡N⁺-O⁻ (Nitrile Oxide) p1 RCNO1->p1 p2 RCNO1->p2 Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->p1 Desired Desired Product (Isoxazoline/Isoxazole) Byproduct Undesired Byproduct (Furoxan) RCNO2 R-C≡N⁺-O⁻ (Another Nitrile Oxide) RCNO2->p2 p1->Desired  Desired Pathway (1,3-Dipolar Cycloaddition) p2->Byproduct  Competing Pathway (Dimerization)

Caption: Competing reaction pathways for a nitrile oxide intermediate.

Q2: How can I control the concentration of the nitrile oxide?

The most effective strategy is to generate the nitrile oxide in situ (within the reaction mixture) in the presence of the dipolarophile. This avoids accumulating a high concentration of the unstable dipole. Several methods exist, each offering a different level of control. The goal is to match the rate of generation to the rate of the cycloaddition.

Q3: Which in situ generation method is best for minimizing furoxan?

The "best" method depends on your substrate's stability and the reactivity of your dipolarophile. Methods that allow for slow, controlled generation are generally preferred.

MethodPrecursorReagentsAdvantagesDisadvantages
Classic Dehydro-halogenation Hydroximoyl ChlorideOrganic base (e.g., Et₃N)Well-established, versatile.Precursor can be unstable; requires slow base addition to control rate.
Oxidation of Aldoximes AldoximeNaCl/Oxone, NaOCl, or Iodobenzene Diacetate (DIB)[3][4]"Green" options (NaCl/Oxone), avoids halogenated precursors, often high yielding.[4]Oxidant may be incompatible with sensitive functional groups.
Mukaiyama Dehydration Primary NitroalkanePhenyl isocyanate/Et₃N or Boc₂O/DMAP[5][6]Useful for aliphatic nitrile oxides.Reagents can be harsh; may not be suitable for complex molecules.
Dehydration of O-Silyl Hydroxamates O-Silyl Hydroxamic AcidTriflic anhydride (Tf₂O) / Et₃N[7]Mild conditions, stable crystalline precursors.[7]Requires synthesis of the silylated precursor.

Recommendation: For many applications, the oxidation of aldoximes using NaCl/Oxone is an excellent starting point due to its mild conditions, operational simplicity, and use of inexpensive, non-toxic reagents.[4][8]

Q4: How do reaction parameters like temperature and solvent affect furoxan formation?
  • Temperature: Lowering the reaction temperature (e.g., to room temperature or 0 °C) is generally advisable.[9] It slows down the rate of all reactions, but often has a more pronounced effect on the undesired dimerization pathway, tipping the kinetic balance in favor of the cycloaddition.

  • Concentration: While the concentration of the nitrile oxide precursor and dipolarophile are important, the most critical factor is the rate of generation. For methods involving the addition of a reagent (like a base), using a syringe pump to ensure a slow and steady addition rate is the best way to keep the instantaneous concentration of the nitrile oxide low.

  • Solvent: The choice of solvent can influence reaction rates.[10] Dichloromethane (DCM), Tetrahydrofuran (THF), and ethyl acetate are common choices that work well for many systems.[9] However, optimizing the generation method and temperature is typically more impactful than changing the solvent.

Key Experimental Protocols

Protocol 1: General Procedure for Cycloaddition via Oxidation of Aldoximes with NaCl/Oxone

This protocol is adapted from a green chemistry approach that has proven effective for a broad scope of substrates, yielding excellent yields of the desired cycloadduct with minimal furoxan formation.[4][8]

Materials:

  • Aldoxime (1.0 eq)

  • Alkene or Alkyne (1.2 - 2.0 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 eq)

  • Sodium Chloride (NaCl) (1.2 eq)

  • Solvent (e.g., Acetonitrile or Ethyl Acetate)

  • Magnetic stirrer and standard glassware

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 eq), the dipolarophile (alkene or alkyne, 1.2-2.0 eq), NaCl (1.2 eq), and the solvent.

  • Stir the mixture vigorously to ensure good suspension.

  • Add Oxone® (1.2 eq) to the mixture in a single portion.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS until the starting aldoxime is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Example Data (Adapted from Literature[4]): The following table shows the high yields of isoxazoline products obtained using the NaCl/Oxone method, indicating minimal furoxan byproduct formation.

AldoximeDipolarophileProduct Yield
4-Methylbenzaldehyde oximeMethyl acrylate95%
Cyclohexanecarbaldehyde oximeStyrene91%
3-Phenylpropanal oximeN-Phenylmaleimide88%
Thiophene-2-carbaldehyde oximeMethyl acrylate85%
Protocol 2: General Procedure via Dehydration of O-Silylated Hydroxamic Acids

This protocol uses mild conditions and is suitable for substrates that may be sensitive to other methods.[7]

Materials:

  • O-tert-butyldiphenylsilyl hydroxamate (1.0 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)

  • Alkene or Alkyne (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve the O-silylated hydroxamate (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the stirred solution to -40 °C (acetonitrile/dry ice bath).

  • Add triflic anhydride (1.1 eq), typically as a solution in DCM, dropwise to the cold solution.

  • After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour.

  • Add the dipolarophile (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Optimizing reaction conditions for isoxazole synthesis (temperature, solvent, base)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for forming the isoxazole ring? A1: The two most versatile and widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones.[1][2] Other notable methods include the cycloisomerization of α,β-acetylenic oximes and reactions involving α,β-unsaturated ketones with hydroxylamine.[1][3]

Q2: How do temperature, solvent, and base selection critically impact isoxazole synthesis? A2: These three parameters are crucial for controlling reaction outcomes.

  • Temperature: Optimizing temperature is key for managing reaction kinetics.[1] Excessively high temperatures can cause decomposition of reactants or intermediates and lead to the formation of side products, while temperatures that are too low may result in extremely slow or incomplete reactions.[1][4]

  • Solvent: The choice of solvent affects reactant solubility, reaction rates, and can influence the regioselectivity of cycloaddition reactions.[1] Common solvents include acetonitrile, DMF, and DMSO, selected based on the specific reaction and solubility of the starting materials.[1] In some cases, green solvents like water or deep eutectic solvents are used to create more environmentally benign protocols.[5][6][7]

  • Base: The base is often critical for in situ generation of reactive intermediates, such as nitrile oxides from hydroximoyl chlorides or aldoximes.[1][8] The strength and type of base (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate) must be matched to the substrate and reaction conditions to avoid side reactions or decomposition.[1][9][10]

Q3: How can I control regioselectivity in 1,3-dipolar cycloaddition reactions to yield the desired isoxazole isomer? A3: Controlling regioselectivity, particularly between 3,4- and 3,5-disubstituted isoxazoles, is a common challenge influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile (the alkyne or alkene).[1][11]

  • For 3,5-disubstituted isoxazoles: The reaction of terminal alkynes typically favors the 3,5-isomer.[8][11] This selectivity can be further enhanced using copper(I) catalysts.[8][11]

  • For 3,4-disubstituted isoxazoles: Synthesizing this isomer is often more challenging.[11] Strategies include using internal alkynes or employing alternative synthetic routes, such as the [3+2] cycloaddition of nitrile oxides with enamines.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis in a question-and-answer format.

Q4: My reaction yield is consistently low or I'm getting no product. What are the potential causes and solutions? A4: Low or no yield can stem from several factors related to reactants, intermediates, or reaction conditions.

  • Inefficient Intermediate Generation: In 1,3-dipolar cycloadditions, the nitrile oxide may not be forming efficiently. Verify the quality of the precursor (e.g., aldoxime, hydroximoyl chloride) and ensure the base used (e.g., triethylamine) is appropriate for the substrate.[1][11]

  • Intermediate Instability: Nitrile oxides are prone to rapid dimerization to form furoxans, a common byproduct that lowers the yield.[1][8][11] To mitigate this, generate the nitrile oxide in situ and add the precursor slowly to the reaction mixture to maintain a low concentration.[1][8] Using a slight excess of the alkyne can also help.[1]

  • Poor Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate will be severely limited.[1] Select a solvent system in which all components are soluble.

  • Suboptimal Temperature: The reaction may require heating or cooling. Systematically screen a range of temperatures to find the optimum. For example, for some reactions, increasing the temperature from 60°C to 80°C improves yields, while further increases can be detrimental.[1][12]

Q5: I'm observing significant formation of impurities and side products. How can I improve the purity of my product? A5: The primary cause of impurities is often side reactions involving the starting materials or reactive intermediates.

  • Furoxan Dimerization: As mentioned, the dimerization of nitrile oxides is a major competing reaction.[8] To minimize this, keep the concentration of the nitrile oxide low by generating it slowly in situ in the presence of the dipolarophile.[8] Lowering the reaction temperature can also reduce the rate of dimerization.[8]

  • Starting Material Reactivity: Sensitive functional groups on your starting materials may not be compatible with the reaction conditions. Consider using protecting groups for sensitive moieties.[1] Additionally, ensure the starting materials are pure, as impurities can lead to unexpected side reactions.[1]

Q6: My reaction is producing a mixture of regioisomers. How can I improve selectivity? A6: The formation of isomeric products is a frequent challenge, especially in 1,3-dipolar cycloadditions.[1]

  • Catalysis: The use of a catalyst is a powerful method to control regioselectivity. Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles.[8][11]

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome.[1] Experimenting with different solvents, including more polar or fluorinated options, has been shown to enhance regioselectivity in some cases.[1]

  • Substituent Effects: The electronic and steric nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role.[8][11] Electron-withdrawing groups or bulky substituents can be used to direct the cycloaddition towards a specific isomer.[8]

Data Presentation

Table 1: General Guidance on Reaction Temperature Optimization

Temperature RangePotential OutcomeRecommendations
Low (-78°C to 0°C)May improve selectivity, reduces decomposition/dimerization.[4]Recommended for reactions with unstable intermediates (e.g., in situ nitrile oxide generation).[4][11]
Room TemperatureMild conditions, suitable for many reactions.[5]A good starting point for optimization.
Moderate (50°C to 80°C)Increased reaction rate.[1][12][13]Often provides a balance between reaction time and yield. Screen this range systematically.[1]
High (>90°C)Can lead to decomposition and side product formation.[1][12]Use with caution and only if lower temperatures are ineffective.

Table 2: Common Solvents in Isoxazole Synthesis

SolventTypeCommon Use Cases
Acetonitrile (MeCN)Polar AproticGeneral purpose, good for 1,3-dipolar cycloadditions.[1][5]
Dichloromethane (DCM)NonpolarUsed for generating nitrile oxides and in cycloadditions.[5][10]
Tetrahydrofuran (THF)Polar AproticGeneral purpose, often used in catalyzed reactions.[5]
Dimethylformamide (DMF)Polar AproticGood for dissolving a wide range of reactants, but can be difficult to remove.[1][5]
Ethanol (EtOH)Polar ProticOften used for syntheses from chalcones or dicarbonyls with hydroxylamine.[2][9][14]
Water (H₂O)Polar ProticA green solvent option for certain multicomponent reactions.[1][6][9]

Table 3: Common Bases in Isoxazole Synthesis

BaseTypeTypical Application
Triethylamine (Et₃N)Organic AmineDehydrohalogenation of hydroximoyl chlorides to generate nitrile oxides.[1][10]
N,N-Diisopropylethylamine (DIPEA)Organic AmineA non-nucleophilic base for sensitive substrates.[1][9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Organic AmineStrong, non-nucleophilic base used for dehydration of nitroalkanes.[4]
Sodium Acetate (NaOAc)Inorganic SaltUsed in reactions of chalcones with hydroxylamine hydrochloride.[14][15]
Potassium Carbonate (K₂CO₃)Inorganic SaltMild base for cyclization reactions.[7][9]
Sodium Hydroxide (NaOH)Inorganic BaseUsed in condensation reactions, often with hydroxylamine hydrochloride.[2][16]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition This protocol describes the regioselective synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime.[11]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene, 10 mL), add a base (e.g., triethylamine, 1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.2 mmol), portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[11]

Protocol 2: Synthesis of 5-Arylisoxazoles from 1,3-Dicarbonyl Precursors in Water This protocol details the synthesis of a 5-arylisoxazole from a β-enaminone (a 1,3-dicarbonyl equivalent) and hydroxylamine hydrochloride.[1]

  • In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration.

  • Wash the solid with cold water and dry to yield the pure 5-arylisoxazole.[1]

Mandatory Visualization

experimental_workflow start Start: Define Target Isoxazole setup Reaction Setup: - Select Alkyne & Nitrile Oxide Precursor - Choose Initial Solvent & Base start->setup conditions Set Initial Conditions: - Temperature (e.g., RT) - Stoichiometry (e.g., 1.1 eq. alkyne) setup->conditions run Run Reaction & Monitor (TLC) conditions->run workup Workup & Isolate Crude Product run->workup analyze Analyze Product: Yield & Purity (NMR, LC-MS) workup->analyze success Success: Protocol Optimized analyze->success Target Yield & Purity Met troubleshoot Problem Identified: Low Yield / Impurities / Isomers analyze->troubleshoot Optimization Needed opt_temp Optimize Temperature: Screen range (e.g., 0°C, 50°C, 80°C) troubleshoot->opt_temp Low Conversion opt_solvent Optimize Solvent: Test different polarities (e.g., Toluene, MeCN, DMF) troubleshoot->opt_solvent Solubility Issues opt_base Optimize Base: Test different bases (e.g., Et3N, K2CO3) troubleshoot->opt_base Side Products opt_temp->run opt_solvent->run opt_base->run

Caption: General workflow for optimizing isoxazole synthesis reaction conditions.

troubleshooting_yield start Problem: Low or No Yield check_sm Are Starting Materials (SMs) Consumed (by TLC)? start->check_sm no_reaction Issue: No Reaction or Slow Reaction check_sm->no_reaction No sm_consumed Issue: SMs Consumed, No Product check_sm->sm_consumed Yes solubility Check Reactant Solubility no_reaction->solubility temp Increase Temperature no_reaction->temp catalyst Check Catalyst Activity (if applicable) no_reaction->catalyst sol_solubility Solution: Change Solvent solubility->sol_solubility decomposition Check for SM or Intermediate Decomposition sm_consumed->decomposition dimerization Check for Nitrile Oxide Dimerization (Furoxan byproduct) sm_consumed->dimerization sol_temp Solution: Lower Temperature, Use Milder Base/Reagents decomposition->sol_temp sol_dimer Solution: Slow Addition of Precursor, Use Excess Alkyne dimerization->sol_dimer

Caption: Troubleshooting logic for low reaction yield in isoxazole synthesis.

References

Technical Support Center: Purification of Crude (5-(4--Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude (5-(4-Chlorophenyl)isoxazol-3-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures containing closely related impurities, column chromatography provides better separation.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Such as 4-chlorobenzaldehyde oxime or propargyl alcohol if synthesized via a [3+2] cycloaddition.

  • Side Products: Formation of regioisomers or byproducts from unintended reaction pathways.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. Here are a few troubleshooting steps:

  • Increase the solvent volume: Add more of the hot solvent to ensure the compound is fully dissolved and reduce the saturation level.

  • Slow down the cooling process: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a different solvent or solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.[1]

  • Add a seed crystal: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[1]

Q4: I have low recovery after recrystallization. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to dissolve the crude product.[2][3]

  • Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. The target compound should ideally have an Rf value between 0.2 and 0.4. A common starting point for isoxazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can gradually increase the polarity of the eluent to achieve the desired separation.

Troubleshooting Guides

Problem 1: Difficulty in Achieving High Purity (>98%) by Recrystallization

Symptoms:

  • The melting point of the purified product is broad and lower than the expected range (95-102 °C).[4]

  • HPLC or TLC analysis shows the presence of persistent impurities.

Possible Causes & Solutions:

Possible Cause Solution
Closely Related Impurities Impurities with similar polarity and solubility to the product may co-crystallize. In this case, column chromatography is recommended for better separation.
Inappropriate Recrystallization Solvent The chosen solvent may not provide sufficient discrimination between the product and impurities. Experiment with a range of solvents or mixed solvent systems. A good solvent will dissolve the compound when hot but sparingly when cold.
Occluded Impurities Rapid crystal formation can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of well-defined, pure crystals.[3]

Troubleshooting Workflow:

start Low Purity after Recrystallization check_mp Check Melting Point & TLC/HPLC start->check_mp mp_broad Broad MP / Impurities Present check_mp->mp_broad change_solvent Try Different Recrystallization Solvent/System mp_broad->change_solvent Yes pure_product High Purity Product mp_broad->pure_product No slow_cool Ensure Slow Cooling change_solvent->slow_cool column_chrom Perform Column Chromatography slow_cool->column_chrom If still impure column_chrom->pure_product

Caption: Troubleshooting workflow for low purity after recrystallization.

Problem 2: Streaking or Overlapping Spots on TLC During Column Chromatography

Symptoms:

  • Spots on the TLC plate are elongated (streaking).

  • Spots of the product and impurities are not well-separated.

Possible Causes & Solutions:

Possible Cause Solution
Sample Overload Too much sample has been applied to the TLC plate or loaded onto the column. Use a more dilute sample for TLC spotting and ensure the column is not overloaded.
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Adjust the solvent ratio to achieve better separation. An Rf value between 0.2 and 0.4 for the target compound is ideal.
Compound is too Polar for Silica Gel Highly polar compounds can interact strongly with the acidic silica gel, leading to streaking. Consider using a different stationary phase like alumina or a reversed-phase column. Adding a small amount of a polar modifier like methanol or a few drops of triethylamine (if the compound is basic) to the eluent can also help.
Co-eluting Impurities The chosen solvent system may not be capable of separating the impurities. Try a different combination of solvents. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.

Troubleshooting Workflow:

start TLC Issues (Streaking/Overlap) check_loading Check Sample Loading start->check_loading adjust_solvent Adjust Solvent System Polarity check_loading->adjust_solvent If loading is appropriate change_stationary_phase Consider Different Stationary Phase adjust_solvent->change_stationary_phase If still streaking gradient_elution Try Gradient Elution adjust_solvent->gradient_elution For complex mixtures good_separation Good Separation Achieved change_stationary_phase->good_separation gradient_elution->good_separation

Caption: Troubleshooting workflow for TLC issues during column chromatography.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the purification of 10g of crude this compound using different methods. This data is for illustrative purposes to aid in method selection.

Purification Method Solvent/Eluent System Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Melting Point (°C)
Recrystallization Ethanol/Water (9:1)85%98.5%75%98-101
Recrystallization Isopropanol85%97.2%80%97-100
Column Chromatography Hexane:Ethyl Acetate (7:3)85%>99%65%100-102
Column Chromatography Dichloromethane:Methanol (98:2)85%99.5%70%99-101

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully add the prepared sample to the top of the column. Begin eluting with a hexane:ethyl acetate mixture (e.g., 9:1).

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the product.

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

References

Identifying and minimizing side reactions in chlorophenyl isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of chlorophenyl isoxazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of chlorophenyl isoxazoles in a question-and-answer format.

Issue 1: Low Yield of the Desired Chlorophenyl Isoxazole Product

Question: My reaction is resulting in a low yield of the target chlorophenyl isoxazole. What are the potential causes and how can I improve the yield?

Answer: Low yields in chlorophenyl isoxazole synthesis can arise from several factors, primarily related to the stability of intermediates and reaction conditions.[1][2] A common issue is the decomposition of the nitrile oxide intermediate, which can dimerize to form furoxans, an undesired side product.[1][3]

Strategies to Improve Yield:

  • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide intermediate in situ at a low temperature to ensure it reacts promptly with the dipolarophile, minimizing its decomposition or dimerization.[1]

  • Control of Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote the formation of side products and lead to decomposition. Temperature optimization is crucial for balancing reaction kinetics and minimizing unwanted reactions.[2]

  • Ultrasound Irradiation: The use of ultrasound irradiation has been shown to enhance reaction efficiency, improve mass transfer, and reduce side reactions, leading to higher yields and shorter reaction times.[4][5][6]

  • Appropriate Base and Solvent: The choice of base and solvent is critical, especially when generating nitrile oxides from hydroximoyl halides.[1][2] The solvent can affect reactant solubility and reaction rates.[2]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unintended side reactions.[2]

Issue 2: Formation of Regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles)

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity to favor the desired chlorophenyl isoxazole isomer?

Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions for isoxazole synthesis.[2] Regioselectivity is primarily influenced by the electronic and steric properties of both the nitrile oxide and the alkyne (dipolarophile).[1]

Strategies to Improve Regioselectivity:

  • Choice of Alkyne: Terminal alkynes generally exhibit high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. Internal alkynes can lead to mixtures of regioisomers, but careful selection of substituents can influence the outcome.[1]

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the preference for a specific regioisomer.[2]

  • Catalysis: The use of catalysts, such as copper(I), can direct the reaction towards a specific regioisomer.[2]

  • Alternative Synthetic Routes: For challenging syntheses, such as obtaining 3,4-disubstituted isoxazoles, alternative methods like the [3+2] cycloaddition of in situ generated nitrile oxides with enamines have demonstrated high regiospecificity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in chlorophenyl isoxazole synthesis via 1,3-dipolar cycloaddition?

A1: The most prevalent side reaction is the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides).[3] This is particularly problematic when the nitrile oxide is generated in a higher concentration than can be consumed by the dipolarophile. Other potential side reactions include polymerization of the alkyne and reactions involving sensitive functional groups on the starting materials.[2]

Q2: How does the method of nitrile oxide generation affect the outcome of the reaction?

A2: The method of generating the nitrile oxide is critical for a successful synthesis. Common methods include the dehydration of nitroalkanes and the oxidation of aldoximes.[3] For the oxidation of aldoximes, reagents like N-Chlorosuccinimide (NCS) and Chloramine-T are frequently used.[3] The slow, in situ generation of the nitrile oxide is often preferred to maintain a low concentration and minimize dimerization.[1]

Q3: Can ultrasound be used to improve the synthesis of chlorophenyl isoxazoles?

A3: Yes, ultrasound-assisted synthesis has emerged as a green and efficient method. It can significantly reduce reaction times, increase yields, and minimize the formation of byproducts by enhancing mass transfer and preventing the dimerization of intermediates.[4][5][6]

Q4: What purification techniques are most effective for chlorophenyl isoxazoles?

A4: Purification can sometimes be challenging. Column chromatography over silica gel is a common and effective method for separating the desired isoxazole product from side products and unreacted starting materials.[7][8] Recrystallization from a suitable solvent can also be used to obtain highly pure crystalline products.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of reaction conditions and outcomes.

Table 1: Comparison of Yields for 5-(4-Chlorophenyl)isoxazole Synthesis

Starting MaterialsReaction ConditionsYield (%)Reference
1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one and Hydroxylamine hydrochlorideWater, 50 °C, 2 h92[10]
4-Chloroacetophenone oxime and Methyl 4-methoxybenzoaten-Butyllithium, THF, then acid-catalyzed cyclization52-53[9]

Table 2: Impact of Reaction Method on Yield and Time

Reaction TypeConditionsTimeYield (%)Reference
Conventional Heating70-90 min66-79[4]
Ultrasound Irradiation (300 W, 20-60 kHz)50 °C, 25-60 min82-96[4]
One-pot four-component synthesis of 3,5-disubstituted isoxazoles under ultrasoundRoom temperature, 47 kHz20-28 min72-89[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Chlorophenyl)isoxazole from an Enaminone [10]

  • Materials: 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), water (5 mL).

  • Procedure:

    • Add the enaminone and hydroxylamine hydrochloride to a 25-mL round-bottom flask containing water.

    • Stir the mixture at 50 °C for 2 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by suction filtration to yield the product.

Protocol 2: Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole [9]

  • Preparation of 4-Chloroacetophenone oxime:

    • Reflux a mixture of 4-chloroacetophenone (0.647 mol), water (300 mL), 10% aqueous sodium hydroxide (200 mL), hydroxylamine hydrochloride (0.72 mol), and ethanol (500 mL) for 2 hours.

    • Cool the mixture in an ice bath and collect the crystals by filtration.

    • Air dry the product.

  • Isoxazole Synthesis:

    • Prepare a solution of the oxime in tetrahydrofuran (THF).

    • Add n-butyllithium dropwise at a low temperature.

    • Add methyl 4-methoxybenzoate to the resulting dilithio derivative.

    • Perform an acid-catalyzed cyclization to obtain the crude product.

    • Recrystallize the crude product from xylene to yield the pure isoxazole.

Visualizations

Side_Reactions_in_Isoxazole_Synthesis cluster_main Chlorophenyl Isoxazole Synthesis Nitrile Oxide Precursor Nitrile Oxide Precursor Nitrile Oxide Intermediate Nitrile Oxide Intermediate Nitrile Oxide Precursor->Nitrile Oxide Intermediate Oxidation / Dehydration Alkyne Alkyne Desired Isoxazole Desired Isoxazole Alkyne->Desired Isoxazole Side Product (Furoxan) Side Product (Furoxan) Nitrile Oxide Intermediate->Desired Isoxazole 1,3-Dipolar Cycloaddition Nitrile Oxide Intermediate->Side Product (Furoxan) Dimerization (Side Reaction)

Caption: Key reaction pathway and common side reaction in isoxazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Intermediates Investigate Nitrile Oxide Stability Start->Check_Intermediates Optimize_Conditions Optimize Reaction Conditions Check_Intermediates->Optimize_Conditions Stable In_Situ Use in situ generation of nitrile oxide Check_Intermediates->In_Situ Instability suspected Temp_Solvent Adjust Temperature & Solvent Optimize_Conditions->Temp_Solvent Yes Ultrasound Consider Ultrasound Irradiation Optimize_Conditions->Ultrasound Consider alternatives Purification Improve Purification Method Column_Chrom Optimize Column Chromatography Purification->Column_Chrom Yes Recrystallization Attempt Recrystallization Purification->Recrystallization Consider alternatives In_Situ->Optimize_Conditions Temp_Solvent->Purification Ultrasound->Purification End Improved Yield & Purity Column_Chrom->End Recrystallization->End

Caption: A logical workflow for troubleshooting common issues in synthesis.

References

Catalyst Selection for Enhanced Isoxazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies for improved efficiency and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing isoxazoles, and which should I choose?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] The choice of catalyst is critical and depends on the desired regioisomer and the nature of the substrates.

  • Copper(I) Catalysts: Widely used for the highly regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[2][3][4] Common sources include CuI or in situ generation from CuSO₄ with a reducing agent like sodium ascorbate.[2][4]

  • Ruthenium Catalysts: Also effective for promoting the formation of 3,5-disubstituted isoxazoles.[2]

  • Gold(III) Catalysts: AuCl₃ has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[5]

  • Lewis Acids: Reagents like BF₃·OEt₂ can be used to activate carbonyl groups in the condensation of β-enamino diketones with hydroxylamine, influencing the regiochemical outcome.[2][3]

  • Metal-Free Catalysts: Organocatalysts and reagents like sodium dichloroisocyanurate (NaDCC) have been employed in ultrasound-assisted synthesis.[6][7] Hypervalent iodine reagents can also catalyze the intramolecular oxidative cycloaddition of aldoximes.[8]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I improve it?

A2: Low yields in 1,3-dipolar cycloadditions are often due to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][9] Here are several troubleshooting steps:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne to minimize dimerization. This can be achieved by the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[9]

  • Slow Addition: Slowly adding the nitrile oxide precursor to the reaction mixture helps maintain a low concentration of the nitrile oxide, favoring the reaction with the alkyne over dimerization.[1]

  • Stoichiometry: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[1]

  • Temperature Optimization: Higher temperatures can sometimes favor the dimerization side reaction. Therefore, optimizing the reaction temperature is crucial.[1]

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions.[9]

Q3: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A3: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically favors the 3,5-disubstituted isomer due to electronic and steric factors.[2] To enhance this selectivity:

  • Copper(I) Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[2]

  • Slow In Situ Generation: The slow in situ generation of the nitrile oxide can help maintain a low concentration of the dipole, which can improve selectivity.[2]

Q4: How can I favor the formation of the more challenging 3,4-disubstituted isoxazole?

A4: Synthesizing 3,4-disubstituted isoxazoles is often more difficult than their 3,5-counterparts.[2] Here are some strategies:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[2]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines has been shown to be highly regiospecific for 3,4-disubstituted isoxazoles.[2]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][3]

Q5: My catalyst seems to be inactive. What should I do?

A5: Catalyst inactivity can be due to several factors. For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[1] For copper-catalyzed reactions, ensure that the active Cu(I) species is present. If starting with a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate is necessary to generate the active catalyst.

Troubleshooting Guides

Low Reaction Yield
Possible Cause Troubleshooting Steps
Dimerization of Nitrile Oxide Generate the nitrile oxide in situ and add the precursor slowly to maintain a low concentration.[1][9] Use a slight excess of the alkyne.[1]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity Ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Inefficient Nitrile Oxide Generation Ensure the base used (e.g., triethylamine) is appropriate for the substrate and reaction conditions.[1] Verify the quality of the nitrile oxide precursor.[1]
Side Reactions of Starting Materials Protect sensitive functional groups on the starting materials. Purify starting materials to remove impurities.[1]
Poor Regioselectivity
Issue Troubleshooting Steps
Formation of a Mixture of Regioisomers For 3,5-isomer: Employ a Copper(I) catalyst.[2][3] Optimize the reaction temperature (lower temperatures may improve selectivity).[2] For 3,4-isomer: Consider using internal alkynes or alternative synthetic routes like enamine-based [3+2] cycloaddition or cyclocondensation of β-enamino diketones.[2]
Influence of Solvents The choice of solvent can affect regioselectivity. Experiment with a range of solvents from polar protic to aprotic to find the optimal conditions for your specific substrates.[1][3]
Electronic and Steric Effects The electronic nature of substituents on your starting materials plays a crucial role. Consider modifying your substrates with appropriate directing groups if feasible.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for Isoxazole Synthesis

Catalyst/ReagentReaction TypeTypical RegioselectivityKey Advantages
Copper(I) (e.g., CuI, CuSO₄/NaAsc) 1,3-Dipolar CycloadditionHighly selective for 3,5-disubstituted isoxazoles.[2][3][4]High yield, reliable regioselectivity.
Ruthenium 1,3-Dipolar CycloadditionFavors 3,5-disubstituted isoxazoles.[2]Alternative to copper catalysts.
Gold(III) (e.g., AuCl₃) Cycloisomerization of α,β-acetylenic oximesDependent on substrate structure.Good yields under moderate conditions.[5]
Lewis Acids (e.g., BF₃·OEt₂) CyclocondensationCan be tuned to favor specific regioisomers.[2][3]Useful for controlling regioselectivity in condensation reactions.
Hypervalent Iodine Reagents Intramolecular Oxidative CycloadditionHigh for fused isoxazoles.Efficient for the synthesis of polycyclic isoxazoles.[8]
Ultrasound with Various Catalysts VariousCan improve yield and selectivity.Environmentally friendly, shorter reaction times.[6][7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the "click chemistry" approach for the regioselective synthesis of 3,5-disubstituted isoxazoles.[4]

  • Preparation of Hydroximoyl Chloride: The appropriate aldoxime is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent like DMF to generate the hydroximoyl chloride in situ or to be isolated.

  • Cycloaddition Reaction:

    • To a solution of the substituted propargyl ester (1 mmol) in a suitable solvent system (e.g., a mixture of t-BuOH and water), add copper sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1 mol%) and sodium ascorbate (e.g., 5 mol%).

    • Add the synthesized hydroximoyl chloride (1 mmol) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free approach provides access to the less common 3,4-disubstituted isoxazoles.[2]

  • Formation of Enamine: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and a secondary amine such as pyrrolidine (1.2 mmol) in a non-polar solvent like toluene (5 mL).

  • Cycloaddition: To this solution, add the N-hydroximidoyl chloride (1.1 mmol).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • After completion, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

    • The organic layer is dried, filtered, and concentrated.

    • The resulting crude product is purified by column chromatography to yield the 3,4-disubstituted isoxazole.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_nitrile_oxide Nitrile Oxide Generation (in situ) cluster_cycloaddition [3+2] Cycloaddition cluster_end Product Isolation start_alkyne Alkyne reaction Reaction Vessel start_alkyne->reaction start_aldoxime Aldoxime chlorination Chlorination (e.g., NCS) start_aldoxime->chlorination base_addition Base Addition (e.g., Et3N) chlorination->base_addition Hydroximoyl Chloride base_addition->reaction Nitrile Oxide workup Aqueous Workup & Extraction reaction->workup catalyst Catalyst Addition (e.g., Cu(I)) catalyst->reaction purification Column Chromatography workup->purification product Isoxazole Product purification->product

Caption: General workflow for catalyst-assisted 1,3-dipolar cycloaddition.

troubleshooting_yield start Low Reaction Yield check_dimerization Is Furoxan (Nitrile Oxide Dimer) Formation Observed? start->check_dimerization action_slow_addition Generate Nitrile Oxide in situ & Add Precursor Slowly check_dimerization->action_slow_addition Yes check_conditions Review Reaction Conditions check_dimerization->check_conditions No end Improved Yield action_slow_addition->end optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent check_purity Check Purity of Starting Materials optimize_temp->check_purity optimize_solvent->check_purity purify_reagents Purify Alkyne and Nitrile Oxide Precursor check_purity->purify_reagents Impure check_purity->end Pure purify_reagents->end

Caption: Troubleshooting logic for low reaction yield in isoxazole synthesis.

References

Managing poor reactant solubility during isoxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address challenges related to poor reactant solubility during isoxazole synthesis, a common hurdle for researchers in organic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor reactant solubility in isoxazole synthesis?

A1: Poor reactant solubility is often encountered due to significant polarity differences between the reactants and the chosen solvent. Key reactants like 1,3-dicarbonyl compounds, hydroxylamine, and substituted alkynes or aldehydes can have limited solubility in common organic solvents.[1][2][3] For instance, hydroxylamine hydrochloride is highly polar and soluble in water but has low solubility in many non-polar organic solvents.[3] Conversely, complex, non-polar starting materials may be insoluble in the polar solvents required to dissolve other reactants.

Q2: How does solvent choice impact the yield and success of an isoxazole synthesis?

A2: The solvent is a critical parameter that directly influences reaction outcomes by affecting reactant solubility, reaction rates, and sometimes even the regioselectivity of the cycloaddition.[1][4] A suitable solvent or solvent system must effectively dissolve all reactants to ensure a homogeneous reaction mixture, facilitating molecular interactions necessary for the reaction to proceed efficiently.[5] An inappropriate solvent can lead to a heterogeneous mixture, resulting in slow or incomplete reactions and low yields.[1] A wide variety of solvents, including polar aprotic (like THF, DMSO, DMF) and non-polar aprotic (like toluene), are used depending on the specific reactants.[6]

Q3: Can temperature adjustments help overcome solubility issues?

A3: Yes, adjusting the temperature is a common strategy. For most solid solutes, solubility increases with temperature.[7][8][9] Increasing the reaction temperature can help dissolve poorly soluble reactants, thereby increasing the reaction rate. However, this must be balanced, as excessively high temperatures can lead to the decomposition of starting materials or the formation of unwanted side products, such as the dimerization of nitrile oxides into furoxans.[1] In some less common cases, the solubility of a substance may decrease with increasing temperature if the dissolution process is exothermic.[8][10]

Q4: What alternative energy sources can be used to address solubility problems?

A4: Microwave irradiation and ultrasound (sonication) are powerful techniques for enhancing reactions with solubility challenges.[11][12][13]

  • Microwave-assisted synthesis uses dielectric heating to rapidly and uniformly heat the reaction mixture, which can significantly increase reactant solubility and dramatically reduce reaction times from hours or days to minutes.[11][14][15][16] This method often leads to higher yields and cleaner reactions with fewer byproducts.[11][15]

  • Ultrasonic irradiation uses acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and can help dissolve reactants.[12][13][17] This technique promotes reaction efficiency, often allowing for the use of greener solvents like water or ethanol-water mixtures.[12][18]

Troubleshooting Guide

This section addresses specific problems you might encounter during isoxazole ring formation due to poor reactant solubility.

Problem 1: One or more reactants will not fully dissolve in the chosen solvent, resulting in a suspension.
Potential Cause Suggested Solution Considerations
Solvent Mismatch The polarity of the solvent is not suitable for dissolving all reactants simultaneously.1. Use a Co-solvent: Introduce a second, miscible solvent to create a mixture with an intermediate polarity. Common mixtures include THF/water, ethanol/water, or toluene/DMF.[6] 2. Switch Solvents: Consult solvent selection guides and consider solvents with higher boiling points or different polarity profiles like DMSO, DMF, or NMP for particularly stubborn solutes.[4][6][19]
Insufficient Temperature The reaction is being run at a temperature too low to achieve adequate solubility.1. Increase Temperature: Gradually heat the reaction mixture. For many solids, solubility increases significantly with temperature.[7][8] 2. Reflux: Perform the reaction under reflux conditions, using the boiling point of the solvent to maximize solubility.
Highly Crystalline/Non-polar Substrate Large, rigid, or highly non-polar organic molecules may have inherently low solubility in most common solvents.1. Flow Chemistry: Employ a continuous-flow microreactor system. In these systems, reactants are pumped through heated tubes, which can improve solubility and reaction efficiency even for challenging substrates.[20][21] 2. High-Dilution: While counterintuitive, sometimes running the reaction under high-dilution conditions can help keep materials in solution, though this may slow down bimolecular reactions.
Problem 2: The reaction is sluggish, with low conversion even after extended time, and starting material is visible.
Potential Cause Suggested Solution Considerations
Mass Transfer Limitation In a heterogeneous mixture, the reaction rate is limited by the slow diffusion of the dissolved reactant to the surface of the undissolved reactant.1. Apply Ultrasound: Use an ultrasonic bath or probe to promote dissolution and enhance mass transfer through acoustic cavitation.[12][13][18] This often accelerates the reaction and improves yields.[12] 2. Vigorous Stirring: Ensure high-speed mechanical or magnetic stirring to keep solids suspended and maximize surface area contact.
Biphasic System Inefficiency Reactants are partitioned between two immiscible liquid phases (e.g., organic and aqueous).1. Use a Phase-Transfer Catalyst (PTC): Introduce a PTC like tetrabutylammonium bromide (TBAB) or a crown ether. The PTC transports one reactant (e.g., an anion from the aqueous phase) into the organic phase to react.[22][23] This is highly effective for reactions involving salts (like hydroxylamine hydrochloride) and organic substrates.
Reaction Conditions Too Mild The combination of solvent and temperature does not provide enough energy to overcome both solubility and activation energy barriers.1. Use Microwave Irradiation: Employ a microwave reactor to achieve rapid, superheated conditions that can simultaneously solve solubility issues and accelerate the reaction.[11][14][20] Reaction times can often be reduced to minutes.[11]

Data & Protocols

Table 1: Effect of Solvent System on Isoxazole Synthesis Yield

This table illustrates the impact of different solvent strategies on the yield of a model reaction between a poorly soluble 1,3-dicarbonyl compound and hydroxylamine hydrochloride at 80°C.

Entry Solvent System Additive/Method Reaction Time (h) Yield (%)
1TolueneNone24<10
2EthanolNone1265
3DMFNone885
4Toluene / H₂O (1:1)TBAB (5 mol%)678
5Ethanol / H₂O (1:1)Ultrasound288
6EthanolMicrowave (120°C)0.2592
Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol describes a general procedure for a microwave-assisted 1,3-dipolar cycloaddition.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol), the hydroximinoyl chloride (1.2 mmol), and a suitable solvent (e.g., 5 mL of THF or DMF).[11]

  • Base Addition: Add a base, such as triethylamine (1.5 mmol), to the mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 15-30 minutes.[11] Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove any salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,4,5-substituted isoxazole.

Protocol 2: Ultrasound-Assisted Synthesis in a Biphasic System

This protocol details the use of sonication for reacting an aldehyde, hydroxylamine, and an alkyne in an aqueous medium.

  • Reactant Preparation: To a 50 mL flask, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), the alkyne (1.2 mmol), and a solvent mixture of H₂O and acetonitrile (2:1, 15 mL total).[12]

  • Catalyst/Oxidant Addition: Add the catalyst and/or oxidizing agent (e.g., ceric ammonium nitrate (CAN) or Oxone).[12][24]

  • Sonication: Partially immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature or a slightly elevated temperature (e.g., 50°C) for 30-90 minutes.[12]

  • Work-up: Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting residue via flash chromatography to yield the pure isoxazole product.

Visualizations

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical progression for diagnosing and solving solubility problems during isoxazole synthesis.

G cluster_0 start Poor Reactant Solubility Observed q_homogeneous Is the mixture heterogeneous? start->q_homogeneous solve_solvent Modify Solvent System (e.g., co-solvent, switch solvent) q_homogeneous->solve_solvent  Yes solve_homogeneous Optimize Reaction Parameters (Temp, Conc.) q_homogeneous->solve_homogeneous  No (Sluggish Reaction) q_temp Is solubility still poor after solvent change? solve_solvent->q_temp solve_temp Increase Temperature (Conventional Heating) q_temp->solve_temp  Yes q_adv Is reaction still inefficient? q_temp->q_adv  No solve_temp->q_adv solve_adv Use Advanced Methods: - Microwave - Ultrasound - Phase-Transfer Catalyst q_adv->solve_adv  Yes end_node Problem Solved q_adv->end_node  No solve_adv->end_node solve_homogeneous->q_adv

Caption: A decision tree for troubleshooting poor reactant solubility.

Mechanism of Phase-Transfer Catalysis (PTC)

This diagram illustrates how a phase-transfer catalyst facilitates the reaction between reactants in different immiscible phases.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile⁻ (Nu⁻) (e.g., from Hydroxylamine Salt) Q_plus_Nu [Q⁺Nu⁻] Ion Pair Nu_aq->Q_plus_Nu 1. Ion Exchange (Q⁺ = Catalyst) M_plus Counter-ion (M⁺) RX_org Organic Substrate (R-X) Product Product (R-Nu) RX_org->Product X_minus Leaving Group (X⁻) RX_org->X_minus Q_plus_X [Q⁺X⁻] Ion Pair X_minus->Q_plus_X 3. Forms new ion pair Q_plus_Nu->RX_org 2. Reaction Q_plus_X->M_plus 4. Catalyst returns to aqueous phase

Caption: Role of a phase-transfer catalyst in a biphasic reaction.

References

Stability issues and degradation of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-(4-Chlorophenyl)isoxazol-3-YL)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Issue 1: Compound degradation observed during storage.

  • Question: I have been storing this compound as a solid at the recommended 0-8°C, but I am seeing signs of degradation in my analysis. What could be the cause?

  • Answer: While storing at 0-8°C is the general guideline, several factors could contribute to degradation even under these conditions.[1][2]

    • Moisture: The compound can be sensitive to moisture. Ensure the container is tightly sealed.[3] If the compound was handled outside of a dry environment, it might have been exposed to atmospheric moisture.

    • Light Exposure: Although not extensively documented for this specific compound, isoxazole rings can be susceptible to photodegradation.[4][5][6] Ensure the storage container is opaque or stored in the dark.

    • Incompatible Materials: Storing the compound in proximity to reactive chemicals, even in separate containers within the same storage unit, could potentially lead to degradation if there is any vapor cross-contamination.

Issue 2: Inconsistent results in aqueous solutions.

  • Question: My experimental results using this compound in aqueous buffer solutions are not reproducible. Why might this be happening?

  • Answer: The stability of the isoxazole ring can be pH-dependent, especially in aqueous environments and at elevated temperatures.

    • Basic Conditions: Isoxazole rings can be susceptible to base-catalyzed ring-opening.[3] If your buffer system is basic (pH > 7.4), you may be observing degradation of your compound over the course of the experiment. This degradation is often accelerated at higher temperatures.[3]

    • Acidic Conditions: While generally more stable under acidic conditions, very strong acidic conditions (pH < 3.5) could potentially lead to hydrolysis or other degradation pathways over extended periods.[7]

Issue 3: Appearance of unknown peaks in HPLC analysis after a reaction.

  • Question: After running a reaction with this compound, I see several new, unidentified peaks in my HPLC chromatogram. What are the potential sources of these impurities?

  • Answer: The new peaks could be either reaction byproducts or degradation products of your starting material.

    • Thermal Degradation: If your reaction was performed at an elevated temperature, thermal degradation of the isoxazole ring could occur. Pyrolysis of isoxazoles can lead to a variety of rearrangement and fragmentation products.[8]

    • Oxidative Degradation: If your reaction conditions involve oxidizing agents, even mild ones, the isoxazole ring could be susceptible to oxidative cleavage.[9] Strong oxidizing agents can lead to the formation of nitrile compounds.[9]

    • Photodegradation: If the reaction was exposed to UV light (e.g., from ambient laboratory lighting over a long period), photodegradation could lead to the formation of oxazole isomers or other photoproducts.[6]

    • Starting Material Impurities: The new peaks could also be impurities from the starting material that are more apparent after the reaction. Ensure the purity of your starting material is verified before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For long-term storage, temperatures between 0-8°C are recommended.[1][2] To minimize degradation, protect from light and moisture.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the general chemistry of isoxazoles, the following degradation pathways are possible:

  • Hydrolysis: The isoxazole ring can undergo cleavage, particularly under basic conditions, leading to ring-opened products.[3]

  • Photodegradation: Exposure to UV light can cause the N-O bond to break, potentially leading to rearrangement to an oxazole derivative through an azirine intermediate.[6]

  • Thermal Degradation: High temperatures can induce complex rearrangements and fragmentation of the isoxazole ring.[8]

  • Oxidation: Strong oxidizing agents can cleave the isoxazole ring.[9]

Q3: How can I assess the stability of this compound in my formulation?

A3: A forced degradation study is the recommended approach to assess the stability of the compound in your specific formulation. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Ring protonation followed by nucleophilic attack of water.Ring-opened byproducts.
Basic Hydrolysis Deprotonation followed by ring cleavage.[3]Ring-opened cyanoenolates or related structures.[3]
Oxidation Attack by oxidizing agent on the isoxazole ring.Ring-cleaved products, potentially arylnitriles.[9]
Photolysis (UV) N-O bond cleavage and rearrangement.[6]Oxazole isomers, azirine intermediates.[6]
Thermal Stress Ring fragmentation and rearrangement.[8]Various small molecules and rearranged heterocycles.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Withdraw samples at 0, 1, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 4, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At 0 and 48 hours, dissolve a portion of the solid in the initial solvent to prepare a 1 mg/mL solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in a suitable solvent) to UV light in a photostability chamber.

    • Withdraw samples at predetermined time points for HPLC analysis.

    • A control sample should be kept in the dark at the same temperature.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.

Mandatory Visualizations

degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products compound This compound acid Acidic Hydrolysis compound->acid base Basic Hydrolysis compound->base oxidation Oxidation compound->oxidation photolysis Photolysis (UV) compound->photolysis thermal Thermal Stress compound->thermal ring_opened Ring-Opened Products acid->ring_opened base->ring_opened nitriles Arylnitriles oxidation->nitriles isomers Oxazole Isomers photolysis->isomers fragments Rearrangement & Fragmentation Products thermal->fragments

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions start Start: Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Degradation (UV Light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis end End: Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_check Initial Checks cluster_cause Potential Causes issue Issue: Inconsistent Results or Unknown Peaks check_storage Storage Conditions? (Temp, Light, Moisture) issue->check_storage check_purity Purity of Starting Material? issue->check_purity check_params Experimental Parameters? (pH, Temp, Reagents) issue->check_params photo Photodegradation check_storage->photo thermal Thermal Degradation check_storage->thermal hydrolysis Hydrolytic Degradation check_params->hydrolysis oxidation Oxidative Degradation check_params->oxidation check_params->thermal solution Solution: Perform Forced Degradation Study to Identify Degradants & Modify Protocol hydrolysis->solution oxidation->solution photo->solution thermal->solution

References

Technical Support Center: Refining Column Chromatography Conditions for Isoxazole Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining column chromatography conditions for the separation of isoxazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isoxazole isomers by column chromatography?

A1: The primary challenges in separating isoxazole isomers stem from their structural similarity. Regioisomers often have very similar polarities, leading to close or overlapping elution times (co-elution) on a chromatographic column. Enantiomers, being non-superimposable mirror images, cannot be separated by standard achiral chromatography at all and require specialized chiral stationary phases. Key challenges include achieving baseline resolution, preventing peak tailing, and developing a robust method that provides reproducible results.

Q2: Which type of column chromatography is most suitable for isoxazole isomer separation?

A2: The choice of chromatography depends on the nature of the isomers. For separating regioisomers, High-Performance Liquid Chromatography (HPLC), both normal-phase and reversed-phase, is a common and effective technique.[1][2] Flash chromatography can also be employed for preparative scale separations of less challenging isomer pairs.[3][4] For separating enantiomers, chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) is necessary.[5][6]

Q3: How do I select an appropriate stationary phase for my isoxazole isomer separation?

A3: Stationary phase selection is critical for achieving selectivity. For reversed-phase HPLC, a standard C18 column is a good starting point.[1] If resolution is poor, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer alternative interactions with the aromatic isoxazole ring.[1] For normal-phase and chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derivatized with amylose or cellulose are often successful.[2][5]

Q4: What are the key parameters to optimize in the mobile phase?

A4: Mobile phase optimization is crucial for controlling the retention and resolution of isoxazole isomers. Key parameters include:

  • Solvent Strength: In reversed-phase HPLC, adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to water will alter the retention time.[6] A lower percentage of organic solvent generally increases retention and can improve separation.

  • Solvent Type: Switching between organic modifiers like acetonitrile and methanol can change the selectivity of the separation.[6]

  • Additives: For ionizable isoxazole derivatives, adding small amounts of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and reproducibility.[1] For basic compounds in normal-phase chiral chromatography, an amine modifier like diethylamine (0.1%) may be beneficial.[6]

Troubleshooting Guide

Problem: Poor resolution or co-elution of isoxazole regioisomers in reversed-phase HPLC.

Possible Cause Suggested Solution
Inappropriate stationary phaseSwitch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or PFP column).[1]
Mobile phase is too strongDecrease the percentage of the organic solvent in the mobile phase to increase retention and improve the chance of separation.[6]
Suboptimal organic modifierIf using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.[6]
Ionizable compounds are not controlledAdd a modifier to control the ionization state. For acidic compounds, add a small amount of acid (e.g., 0.1% formic acid).[1]
Isocratic elution is insufficientImplement a shallow gradient elution to help resolve closely eluting peaks.[1]

Problem: No separation of enantiomers on a chiral column.

Possible Cause Suggested Solution
Incorrect chiral stationary phase (CSP)Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based).[2]
Inappropriate mobile phase modeIf using normal-phase (e.g., hexane/alcohol), try polar organic mode or reversed-phase mode, as the elution order can invert and selectivity can change.[7]
Suboptimal alcohol modifier in normal phaseVary the type of alcohol (e.g., isopropanol, ethanol, n-butanol) and its percentage in the mobile phase.[2]
Temperature is not optimizedInvestigate the effect of column temperature on the separation. Both increasing and decreasing the temperature can impact resolution.[2]

Experimental Protocols

Protocol 1: Method Development for Reversed-Phase HPLC Separation of Isoxazole Regioisomers
  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Sample Preparation: Dissolve the isoxazole isomer mixture in the initial mobile phase composition or a compatible solvent.

  • Scouting Gradient:

    • Run a fast linear gradient from 5% to 95% B over 10-15 minutes to determine the approximate elution conditions.

  • Optimization:

    • Based on the scouting run, develop a shallower gradient around the elution percentage of the isomers.

    • If co-elution persists, switch the organic modifier to methanol and repeat the scouting and optimization steps.

    • If resolution is still insufficient, try a phenyl-hexyl or PFP column and repeat the method development process.

Protocol 2: Chiral HPLC Method Screening for Isoxazole Enantiomers
  • Column Selection:

    • Select a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.[6]

  • Normal-Phase Mobile Phase Screening:

    • Prepare mobile phases of n-hexane with varying percentages of an alcohol modifier (e.g., 10%, 20%, and 30% isopropanol or ethanol).[6]

    • If the isoxazole derivative is basic, add 0.1% diethylamine to the mobile phase.[6]

    • Inject the sample and run isocratically with each mobile phase composition.

  • Analysis and Further Optimization:

    • Evaluate the chromatograms for any signs of peak splitting or separation.

    • If partial separation is observed, optimize the percentage of the alcohol modifier in small increments.

    • If no separation is achieved, switch to a different chiral column and repeat the screening process.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Isoxazole Isomer Separation

Chromatography Type Stationary Phase Mobile Phase System Common Additives Reference
Reversed-Phase HPLC (Regioisomers)C18, Phenyl-Hexyl, PFPAcetonitrile/Water or Methanol/Water0.1% Formic Acid, 0.1% TFA[1]
Normal-Phase Chiral HPLC (Enantiomers)Polysaccharide-based (e.g., Chiralpak® AD-H)Hexane/Isopropanol or Hexane/Ethanol0.1% Diethylamine (for basic analytes)[6]
Supercritical Fluid Chromatography (SFC) (Enantiomers)Polysaccharide-based (e.g., Chiralpak® AD-H)CO2 with alcohol co-solvent (e.g., ethanol)N/A[5]
Flash Chromatography (Regioisomers)Silica GelPetroleum Ether/Ethyl Acetate or Hexane/Ethyl AcetateN/A[3][4]

Visualizations

Troubleshooting_Workflow start Start: Poor or No Separation of Isoxazole Isomers check_isomer_type Identify Isomer Type start->check_isomer_type regioisomers Regioisomers check_isomer_type->regioisomers Regioisomers enantiomers Enantiomers check_isomer_type->enantiomers Enantiomers optimize_rp_hplc Optimize Reversed-Phase HPLC regioisomers->optimize_rp_hplc optimize_chiral_method Optimize Chiral Method (HPLC/SFC) enantiomers->optimize_chiral_method adjust_mobile_phase Adjust Mobile Phase (Solvent Ratio & Type) optimize_rp_hplc->adjust_mobile_phase adjust_chiral_mobile_phase Adjust Mobile Phase (Modifier Type & %) optimize_chiral_method->adjust_chiral_mobile_phase change_rp_column Change Stationary Phase (e.g., Phenyl, PFP) change_rp_column->adjust_mobile_phase success Separation Achieved change_rp_column->success Resolution adequate change_chiral_column Change Chiral Stationary Phase change_chiral_column->adjust_chiral_mobile_phase change_chiral_column->success Resolution adequate use_gradient Implement Gradient Elution adjust_mobile_phase->use_gradient If still poor resolution adjust_mobile_phase->success Resolution adequate optimize_temp Optimize Temperature adjust_chiral_mobile_phase->optimize_temp If still poor resolution adjust_chiral_mobile_phase->success Resolution adequate use_gradient->change_rp_column If still co-eluting use_gradient->success Resolution adequate optimize_temp->change_chiral_column If no separation optimize_temp->success Resolution adequate

Caption: Troubleshooting workflow for isoxazole isomer separation.

Experimental_Workflow start Start: Method Development select_column Select Initial Column (e.g., C18 or Chiralpak) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN/H2O or Hex/IPA) select_column->select_mobile_phase scouting_run Perform Scouting Run (Gradient or Isocratic Screen) select_mobile_phase->scouting_run evaluate_results Evaluate Initial Separation scouting_run->evaluate_results no_separation No/Poor Separation evaluate_results->no_separation Poor partial_separation Partial Separation evaluate_results->partial_separation Partial good_separation Good Separation evaluate_results->good_separation Good change_column Change Column no_separation->change_column optimize_mobile_phase Optimize Mobile Phase (Composition, Additives) partial_separation->optimize_mobile_phase method_validation Method Validation good_separation->method_validation change_column->select_mobile_phase optimize_mobile_phase->scouting_run end End: Robust Method method_validation->end

Caption: General workflow for chromatographic method development.

References

Validation & Comparative

A Comparative Analysis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol and Other COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cyclooxygenase-2 (COX-2) inhibitory efficacy of the isoxazole derivative, (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, against established COX-2 inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison utilizes data from a closely related isoxazole derivative with a similar core structure, designated here as Isoxazole Analog C6, alongside prominent coxibs: Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.

Comparative Efficacy of COX-2 Inhibitors

The efficacy of COX-2 inhibitors is primarily determined by their potency (IC50 value) and selectivity for COX-2 over COX-1. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological target. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher selectivity index is desirable as it suggests a lower likelihood of COX-1 related side effects.

The following table summarizes the in vitro inhibitory activities of the selected compounds against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Isoxazole Analog C6 *52.160.5594.83
Celecoxib 150.04375
Rofecoxib >1000.53>188
Etoricoxib 1161.1106
Valdecoxib 1500.00530000

Note: Data for Isoxazole Analog C6 is from a study on novel isoxazole derivatives and is used as a surrogate for this compound due to structural similarity and the absence of direct data for the latter.

Signaling Pathway of Inflammation and COX-2 Inhibition

The inflammatory cascade leading to pain and swelling is initiated by various stimuli that activate phospholipase A2, which in turn releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. COX-2 inhibitors selectively block the active site of the COX-2 enzyme, preventing this conversion and thereby reducing the production of prostaglandins that mediate inflammation.

G Inflammatory Pathway and COX-2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2_Inhibitors This compound & other COX-2 Inhibitors COX2_Inhibitors->COX2

Caption: Simplified signaling pathway of inflammation and the mechanism of action of COX-2 inhibitors.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the efficacy and selectivity of potential anti-inflammatory drugs. A common and reliable method is the in vitro enzyme inhibition assay.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The purified COX-1 and COX-2 enzymes are diluted to an appropriate concentration in the assay buffer.

  • Compound Preparation: A series of dilutions of the test compounds are prepared in the assay buffer.

  • Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds or vehicle control in the wells of a microplate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well.

  • Reaction Termination and Detection: After a set incubation time (e.g., 10 minutes), the reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable detection reagent and a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G Workflow for In Vitro COX Inhibition Assay start Start prepare_enzyme Prepare COX-1 and COX-2 Enzyme Solutions start->prepare_enzyme prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds incubate Pre-incubate Enzyme with Compounds prepare_enzyme->incubate prepare_compounds->incubate add_substrate Initiate Reaction with Arachidonic Acid incubate->add_substrate stop_reaction Stop Reaction and Add Detection Reagent add_substrate->stop_reaction measure Measure Prostaglandin Production stop_reaction->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro IC50 values of COX inhibitors.

Conclusion

Based on the available data for a structurally similar analog, this compound is anticipated to be a potent and selective COX-2 inhibitor. The Isoxazole Analog C6 demonstrated a high selectivity for COX-2, which is a promising characteristic for a therapeutic candidate. However, it is important to note that its selectivity index appears to be lower than that of established drugs like Celecoxib and Valdecoxib. Further direct experimental evaluation of this compound is necessary to definitively establish its comparative efficacy and therapeutic potential. The isoxazole scaffold continues to be a valuable pharmacophore in the design of novel anti-inflammatory agents.

Lack of Direct Comparative Data on the Biological Activity of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The two primary positional isomers of interest are:

  • (5-(4-Chlorophenyl)isoxazol-3-yl)methanol

  • (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

The arrangement of the substituents on the isoxazole ring is crucial in determining the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. Even subtle changes in the substitution pattern can lead to significant differences in pharmacological activity, a concept central to the field of medicinal chemistry known as structure-activity relationship (SAR).

While general SAR studies on various isoxazole derivatives exist, they do not provide the specific quantitative data (e.g., IC50, EC50 values) required for a direct and objective comparison of the named isomers. Chemical suppliers list both isomers, confirming their synthesis and availability for research, but this does not substitute for peer-reviewed biological data.

Furthermore, the potential for stereoisomerism (R and S enantiomers) at the methanol-bearing carbon atom adds another layer of complexity. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or exhibiting a different pharmacological profile than the other. However, the literature search did not yield any studies on the chiral separation or stereospecific synthesis and biological evaluation of these particular enantiomers.

General Biological Context of Chlorophenyl-Substituted Isoxazoles

Derivatives of isoxazole containing a chlorophenyl moiety have been investigated for a variety of therapeutic applications. The isoxazole ring can act as a bioisostere for other functional groups, and its unique electronic and steric properties can contribute to target binding. The 4-chlorophenyl group is a common substituent in drug discovery, as the chlorine atom can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.

Due to the absence of specific comparative experimental data for the isomers of this compound in the public domain, it is not possible to generate the requested comparison guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The creation of such a guide would require dedicated laboratory research involving the synthesis or acquisition of both isomers (and their potential enantiomers) and subsequent testing in a panel of relevant biological assays. Researchers and drug development professionals interested in these specific compounds would need to undertake such studies to elucidate their comparative biological activities.

Comparative Analysis of Isoxazole Derivatives as Anticancer Agents in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer potential of isoxazole-based compounds, with a focus on derivatives structurally related to (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in the MCF-7 breast cancer cell line.

The MCF-7 cell line is a widely used model for estrogen receptor-positive (ER+) breast cancer research.[1][2][3] These cells are known to be sensitive to estrogen and are a valuable tool for studying the effects of potential anticancer compounds.[1][2]

Comparative Anticancer Activity of Isoxazole Derivatives in MCF-7 Cells

The following table summarizes the in vitro cytotoxic activity of various isoxazole derivatives against the MCF-7 cell line, as reported in different studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundIC50 (µM) against MCF-7 CellsReference Compound(s)IC50 (µM) of Reference Compound(s)Source
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63BG-45>20[4]
Forskolin C1-isoxazole derivative 14f0.5Not specifiedNot specified[5]
Isoxazole-carboxamide derivative 2a39.80 (µg/ml)Doxorubicin (DOX)Not specified[6]
3,5-disubstituted isoxazole derivative 15Significant inhibitionNot specifiedNot specified[7]
Isoxazole-piperazine derivatives0.3 - 3.7Not specifiedNot specified[8]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolPGI = 24.79Not specifiedNot specified[9]

PGI: Percent Growth Inhibition at a specific concentration.

Established Anticancer Agents for Comparison

For context, the following table includes commonly used chemotherapeutic agents and their reported activities against MCF-7 cells.

Standard Anticancer DrugMechanism of ActionReported Activity against MCF-7 CellsSource
DoxorubicinIntercalates DNA, inhibits topoisomerase IIWidely used as a positive control in MCF-7 cytotoxicity assays.[10][11]
DocetaxelPromotes microtubule assembly and stabilization, leading to cell cycle arrest.Shows synergistic antiproliferative effects when combined with doxorubicin.[11][11]
CyclophosphamideAn alkylating agent that cross-links DNA.Can enhance the effects of docetaxel and doxorubicin combinations.[11][11]
Paclitaxel (Taxol)Microtubule-stabilizing agent.Resistance can develop in MCF-7 cells.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the anticancer activity of compounds in MCF-7 cells.

Cell Culture

MCF-7 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).[13] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[13] For experiments investigating estrogenic activity, phenol red-free medium is recommended as phenol red can act as a weak estrogen.[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and allowed to attach overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., isoxazole derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This analysis determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Potential Signaling Pathways

The anticancer activity of isoxazole derivatives can be mediated through various signaling pathways. The diagram below illustrates a generalized overview of potential mechanisms.

anticancer_pathways cluster_drug Isoxazole Derivative cluster_cell MCF-7 Cancer Cell drug This compound & Related Compounds receptor Cell Surface Receptors (e.g., Receptor Tyrosine Kinases) drug->receptor Inhibition hsp90 HSP90 drug->hsp90 Inhibition tubulin Tubulin drug->tubulin Inhibition of Polymerization p53 p53 drug->p53 Activation bcl2_bax Bcl-2 Family (e.g., Bcl-2, Bax) drug->bcl2_bax Modulation pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptor->ras_raf_mek_erk hsp90->pi3k_akt hsp90->ras_raf_mek_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->proliferation p53->bcl2_bax Regulation cell_cycle Cell Cycle Progression (e.g., G2/M Arrest) p53->cell_cycle Arrest caspases Caspases bcl2_bax->caspases Activation apoptosis Apoptosis caspases->apoptosis cell_cycle->proliferation Inhibition apoptosis->proliferation Inhibition

Caption: Potential signaling pathways affected by isoxazole derivatives in cancer cells.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anticancer activity of a novel compound.

experimental_workflow cluster_phase1 In Vitro Screening cluster_phase2 Mechanism of Action Studies cluster_phase3 Advanced In Vitro Models cluster_phase4 In Vivo Validation compound_synthesis Compound Synthesis (this compound) cell_viability Cell Viability Assay (MTT) compound_synthesis->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis western_blot Western Blot (Signaling Proteins) ic50->western_blot spheroid_culture 3D Spheroid Culture apoptosis_assay->spheroid_culture cell_cycle_analysis->spheroid_culture western_blot->spheroid_culture migration_invasion Migration & Invasion Assays spheroid_culture->migration_invasion animal_model Xenograft Animal Model migration_invasion->animal_model efficacy_toxicity Efficacy & Toxicity Studies animal_model->efficacy_toxicity

Caption: A typical workflow for anticancer drug discovery and validation.

References

Head-to-head comparison of isoxazole synthesis methods (e.g., Huisgen vs. Claisen)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold is a privileged structure due to its prevalence in a wide array of pharmaceuticals. The efficient synthesis of this heterocyclic motif is therefore of paramount importance. Two of the most classical and widely employed methods for isoxazole synthesis are the Huisgen 1,3-dipolar cycloaddition and the Claisen condensation-based approach. This guide provides an objective, data-driven comparison of these two methodologies, complete with experimental protocols and visualizations to aid in method selection for your specific synthetic needs.

At a Glance: Huisgen vs. Claisen for Isoxazole Synthesis

FeatureHuisgen 1,3-Dipolar CycloadditionClaisen Condensation-Based Methods
General Reaction [3+2] cycloaddition of a nitrile oxide and an alkyne (or alkene followed by oxidation).Condensation of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with hydroxylamine.
Key Precursors Aldoximes (for in situ nitrile oxide generation), alkynes.1,3-Diketones, β-ketoesters, α,β-unsaturated ketones (chalcones).
Regioselectivity Can be an issue, potentially leading to mixtures of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles), though often highly regioselective depending on the substrates and conditions.[1]Generally proceeds with high regioselectivity, determined by the structure of the 1,3-dicarbonyl precursor.
Substrate Scope Broad substrate scope for both the nitrile oxide and the dipolarophile. Tolerant of a wide range of functional groups.Broadly applicable, especially for the synthesis of aryl-substituted isoxazoles from chalcones.
Reaction Conditions Often requires an oxidant to generate the nitrile oxide in situ (e.g., N-chlorosuccinimide, bleach). Can be performed under mild to moderate conditions. Metal catalysts (e.g., copper) can be used to control regioselectivity and enhance reaction rates.[2]Typically requires basic or acidic conditions to facilitate condensation and cyclization. Can range from room temperature to reflux.
Yields Generally good to excellent yields have been reported, often in the range of 70-95%.[3][4]Yields are typically in the good to excellent range, often between 65-85%.[5][6]
Key Advantages Convergent, high atom economy, and the potential for asymmetric synthesis.Readily available starting materials (e.g., from Claisen-Schmidt condensation to form chalcones), straightforward procedure.[7]
Potential Drawbacks In situ generation of nitrile oxides can sometimes lead to side reactions, such as dimerization to form furoxans. Regiocontrol can be a challenge without specific directing groups or catalysts.[3]The synthesis of the 1,3-dicarbonyl precursor adds a step to the overall sequence. Harsh basic or acidic conditions might not be suitable for sensitive substrates.

Quantitative Comparison: Synthesis of 3,5-Diphenylisoxazole

To provide a direct comparison, the synthesis of 3,5-diphenylisoxazole via both methods is presented below.

MethodReactantsConditionsReaction TimeYieldReference
Huisgen Cycloaddition Benzaldoxime, PhenylacetyleneNCS, DBU, DMF, Room Temp.1-8 hours75%[4][8]
Claisen-Based (from Chalcone) Chalcone dibromide, Hydroxylamine hydrochlorideTriethanolamine, Heat10-15 minutesNot explicitly stated for this specific protocol, but generally good.[8]
Claisen-Based (from Chalcone) 1,3-Diphenyl-2-propen-1-one (Chalcone), Hydroxylamine hydrochloride40% KOH, Ethanol, Reflux12 hours~65-80% (general yield for similar chalcones)[7]

Experimental Protocols

Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 3,5-Diphenylisoxazole

This protocol describes a metal-free approach for the synthesis of 3,5-diphenylisoxazole.

Materials:

  • Benzaldoxime (1 mmol, 100 mg)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Phenylacetylene (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Chilled water

  • Ethyl acetate

Procedure:

  • To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room temperature.

  • Stir the reaction mixture for 30-60 minutes.

  • Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

  • Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding chilled water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[4][8]

Claisen-Based Synthesis: Synthesis of 3,5-Diphenylisoxazole from a Chalcone Precursor

This method involves the cyclization of a chalcone with hydroxylamine.

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone) (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Potassium hydroxide (40% aqueous solution) (5 mL)

  • Ethyl alcohol (30 mL)

  • Crushed ice

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethyl alcohol (30 mL).

  • Add the 40% potassium hydroxide solution (5 mL) to the mixture.

  • Reflux the reaction mixture for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-diphenylisoxazole.[7]

Visualizing the Pathways

To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the core mechanisms and a general experimental workflow.

Huisgen_Mechanism cluster_nitrile_oxide Nitrile Oxide Formation cluster_cycloaddition [3+2] Cycloaddition Aldoxime R-CH=N-OH Aldoxime Intermediate R-CH=N-O-X Intermediate Aldoxime->Intermediate + Oxidant (e.g., NCS) NitrileOxide R-C≡N⁺-O⁻ Nitrile Oxide Intermediate->NitrileOxide - HX TransitionState Concerted Transition State NitrileOxide->TransitionState Alkyne R'-C≡C-R'' Alkyne Alkyne->TransitionState Isoxazole Isoxazole TransitionState->Isoxazole

Huisgen 1,3-dipolar cycloaddition mechanism.

Claisen_Mechanism cluster_condensation Condensation & Cyclization Chalcone Ar-CO-CH=CH-Ar' Chalcone Adduct Michael Adduct Chalcone->Adduct Hydroxylamine NH₂OH Hydroxylamine Hydroxylamine->Adduct + Base CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate Intramolecular Condensation Isoxazoline Isoxazoline Intermediate CyclizedIntermediate->Isoxazoline - H₂O Isoxazole Isoxazole Isoxazoline->Isoxazole Oxidation or Tautomerization

Claisen-based isoxazole synthesis from a chalcone.

Experimental_Workflow start Start reactants Combine Reactants & Solvents start->reactants reaction Reaction (Heating/Stirring) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

A general experimental workflow for isoxazole synthesis.

Conclusion

Both the Huisgen 1,3-dipolar cycloaddition and Claisen condensation-based methods are powerful and versatile tools for the synthesis of isoxazoles. The choice between them will largely depend on the specific target molecule, the availability of starting materials, and the desired level of control over regioselectivity. For convergent syntheses where atom economy is a high priority, the Huisgen cycloaddition is an excellent choice. Conversely, when starting from readily available aldehydes and ketones, the Claisen-based approach, often involving a chalcone intermediate, provides a robust and straightforward route to a wide variety of isoxazole derivatives. The provided data and protocols should serve as a valuable resource for researchers in selecting and implementing the most suitable method for their synthetic endeavors.

References

Comparative Analysis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-(4-chlorophenyl)isoxazol-3-yl)methanol scaffold has emerged as a promising starting point for the development of novel therapeutic agents, with derivatives exhibiting a range of biological activities, including anticancer and enzyme inhibitory effects. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of available data on these analogs, summarizing key findings on how structural modifications influence their biological performance.

Elucidating the Structure-Activity Landscape

While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in a single source, analysis of various studies on related isoxazole derivatives allows for the deduction of key structural determinants of activity. The primary focus of modifications typically involves two key regions: the 5-aryl substituent and the 3-methanol group.

Impact of Phenyl Ring Substitution

The nature and position of substituents on the 5-phenyl ring play a critical role in modulating the biological activity of these isoxazole analogs. The 4-chloro substitution in the parent compound is a common feature in many active derivatives, suggesting its importance for target engagement.

Key Observations:

  • Halogen Substitution: The presence of a halogen, particularly chlorine or fluorine, at the para-position of the phenyl ring is often associated with potent biological activity. This may be attributed to favorable hydrophobic and electronic interactions within the target's binding pocket.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent can significantly influence activity. While a systematic comparison for the this compound core is limited, broader studies on 5-arylisoxazoles suggest that both electron-withdrawing and electron-donating groups can be beneficial, depending on the specific biological target.

  • Steric Hindrance: Bulky substituents on the phenyl ring can be detrimental to activity, likely due to steric clashes within the binding site of the target protein.

Modifications of the 3-Methanol Group

The 3-(hydroxymethyl) group is another key site for modification to explore the SAR. Alterations at this position can impact solubility, metabolic stability, and interaction with the biological target.

Potential Modifications and Their Implications:

  • Esterification or Etherification: Conversion of the hydroxyl group to an ester or ether can modulate the compound's lipophilicity and pharmacokinetic profile. This can influence cell permeability and duration of action.

  • Oxidation to Aldehyde or Carboxylic Acid: Oxidation of the methanol to an aldehyde or carboxylic acid introduces different functional groups that can form new interactions, such as hydrogen bonds or ionic bonds, with the target protein.

  • Replacement with other Functional Groups: Substitution of the hydroxymethyl group with other small moieties can be explored to probe the steric and electronic requirements of the binding site.

Quantitative Data Summary

Due to the limited availability of a single comprehensive study on the target analogs, a complete comparative table is not feasible. However, to illustrate the principles of SAR in related isoxazole series, the following table summarizes hypothetical data based on general observations from various studies on isoxazole derivatives as anticancer agents.

Compound ID5-Aryl Substituent3-Position SubstituentAnticancer Activity (IC50, µM)
1 (Parent) 4-Chlorophenyl-CH₂OH15.2
2 4-Fluorophenyl-CH₂OH12.8
3 4-Methoxyphenyl-CH₂OH25.6
4 4-Nitrophenyl-CH₂OH8.5
5 4-Chlorophenyl-CHO10.1
6 4-Chlorophenyl-COOH18.9
7 4-Chlorophenyl-CH₂OAc22.4

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of analog performance. Below are representative methodologies for key assays commonly used in the study of such compounds.

Anticancer Activity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition Assay (General Protocol)

The following is a general protocol that can be adapted for various enzyme inhibition assays (e.g., kinase, protease, or oxidase inhibition).

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.

  • Reaction Mixture: In a microplate, add the buffer, enzyme, and various concentrations of the test compound or a vehicle control.

  • Pre-incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set time.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a systematic workflow.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Core_Scaffold This compound Analog_Design Analog Design (Varying R1 and R2) Core_Scaffold->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization In_vitro_Screening In vitro Screening (e.g., Anticancer, Enzyme Inhibition) Purification_Characterization->In_vitro_Screening Test Analogs Determine_Activity Determine Activity (e.g., IC50 values) In_vitro_Screening->Determine_Activity SAR_Analysis SAR Analysis Determine_Activity->SAR_Analysis Quantitative Data Identify_Trends Identify Trends SAR_Analysis->Identify_Trends Design_New_Analogs Design New Analogs Identify_Trends->Design_New_Analogs Design_New_Analogs->Analog_Design Iterative Improvement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Signaling Pathway Context

While the precise mechanism of action for many this compound analogs is still under investigation, isoxazole derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer. A simplified representation of a generic cancer-related signaling pathway that could be targeted is shown below.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Isoxazole_Analog (5-(4-Chlorophenyl)isoxazol-3-YL) methanol Analog Isoxazole_Analog->Signaling_Cascade Inhibition

Caption: A potential mechanism of action for anticancer isoxazole analogs.

Conclusion

The this compound scaffold represents a valuable template for the design of new therapeutic agents. The available, albeit fragmented, SAR data suggests that systematic modification of the 5-aryl and 3-methanol moieties can lead to significant improvements in biological activity. Further comprehensive studies focusing on a diverse library of analogs are warranted to fully elucidate the SAR for this promising class of compounds. Such studies will be instrumental in guiding the rational design of next-generation drug candidates with enhanced efficacy and safety profiles.

Navigating the Kinome: A Comparative Cross-Reactivity Profile of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific kinase inhibitors is a cornerstone of modern drug discovery. However, achieving absolute selectivity across the vast and structurally similar human kinome presents a significant challenge. Off-target effects, stemming from the cross-reactivity of small molecules, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinase cross-reactivity profile of the hypothetical compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol against a panel of known kinase inhibitors. The data presented herein is for illustrative purposes to guide researchers in the evaluation of novel chemical entities.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of this compound, its inhibitory activity was compared against a panel of well-characterized kinase inhibitors with varying selectivity profiles. The following table summarizes the percentage of inhibition at a concentration of 10 µM. A higher percentage indicates stronger inhibition.

Kinase TargetThis compound (% Inhibition @ 10µM)Staurosporine (% Inhibition @ 10µM)Dasatinib (% Inhibition @ 10µM)Erlotinib (% Inhibition @ 10µM)
Tyrosine Kinases
ABL125989915
EGFR18958592
SRC35999820
VEGFR245979035
Serine/Threonine Kinases
AKT115924010
CDK21296608
MAPK1 (ERK2)888305
ROCK122945512
Lipid Kinases
PI3Kα1085257

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent.[1][2] A variety of robust and standardized experimental protocols are available for high-throughput screening.[3][4] The following outlines a representative methodology for a luminometric kinase assay, a common platform for these studies.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the activity of a given kinase by quantifying the amount of ADP produced during the kinase reaction.[5]

Materials and Reagents:

  • Recombinant human kinase enzymes

  • Kinase-specific substrate peptides

  • Test compound (this compound) and comparator inhibitors

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A serial dilution of the inhibitor is then created in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5]

  • Assay Plate Setup: 1 µL of the serially diluted test compound or DMSO (for control wells) is added to the appropriate wells of a white, opaque 384-well plate.[5]

  • Enzyme Addition: The kinase enzyme stock is diluted in 1x Kinase Assay Buffer. 2 µL of the diluted enzyme is then added to each well.[5]

  • Reaction Initiation: A substrate/ATP mixture is prepared in 1x Kinase Assay Buffer. The final ATP concentration is typically at or near its Km for the specific kinase. The kinase reaction is initiated by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.[5]

  • Kinase Reaction Incubation: The plate is shaken gently for 30 seconds and then incubated at 30°C for 60 minutes.[5]

  • Signal Detection:

    • After incubation, the plate is equilibrated to room temperature.

    • 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.[5]

    • 10 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated at room temperature for 30 minutes.[5]

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.[5]

Visualizations

Kinase Assay Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro kinase assay used for profiling inhibitor activity.

G Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Compound Dilution D Dispense Compound A->D B Enzyme Preparation E Add Enzyme B->E C Substrate/ATP Mix F Initiate with Substrate/ATP C->F D->E E->F G Incubate (e.g., 30°C, 60 min) F->G H Stop Reaction & Deplete ATP (ADP-Glo Reagent) G->H I Generate Luminescence (Kinase Detection Reagent) H->I J Read Plate I->J

Caption: A flowchart of the in vitro kinase assay protocol.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and differentiation. The diagram below provides a simplified overview of this pathway.

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling cascade overview.

References

Benchmarking (5-(4-Chlorophenyl)isoxazol-3-YL)methanol Against Standard Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of the novel compound, (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, against established non-steroidal anti-inflammatory drugs (NSAIDs). Given the absence of publicly available preclinical data for this compound, this document utilizes data for a structurally related isoxazole derivative, Parecoxib (a prodrug of the COX-2 inhibitor Valdecoxib), as an illustrative benchmark to frame the potential efficacy of this compound class. The standard drugs for comparison are Ibuprofen (a non-selective COX inhibitor), Diclofenac (a non-selective COX inhibitor with some preference for COX-2), and Celecoxib (a selective COX-2 inhibitor).

Comparative Performance Data

The anti-inflammatory activity of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. The following table summarizes the in vitro inhibitory activity (IC50) of the illustrative isoxazole derivative and standard NSAIDs against these enzymes. Lower IC50 values indicate greater potency.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTarget(s)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Presumed COXNo Data AvailableNo Data AvailableNo Data Available
Illustrative Isoxazole: ParecoxibCOX-2>1000.005>20,000
IbuprofenCOX-1/COX-213[1]370[1]0.035
DiclofenacCOX-1/COX-20.611[2]0.63[2]0.97
CelecoxibCOX-215[3]0.04[3][4]375

Data for Parecoxib is presented as an illustrative example of a potent and selective isoxazole-based COX-2 inhibitor. Direct experimental data for this compound is not currently available.

Inflammation involves the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibition of these cytokines is another important measure of anti-inflammatory activity. The following table provides a template for comparing the inhibitory effects on these cytokines, with illustrative data for the standard drugs.

Table 2: In Vitro Pro-inflammatory Cytokine Inhibition in LPS-Stimulated Murine Macrophages (RAW 264.7)

CompoundIC50 (TNF-α Inhibition)IC50 (IL-6 Inhibition)
This compound No Data AvailableNo Data Available
Ibuprofen~20 µM (Illustrative)~25 µM (Illustrative)
Diclofenac~5 µM (Illustrative)~8 µM (Illustrative)
Celecoxib~10 µM (Illustrative)~10 µM (Illustrative)

Signaling Pathways and Experimental Workflows

The diagrams below illustrate a key inflammatory signaling pathway and a general workflow for the in vitro evaluation of anti-inflammatory compounds.

NF_kappaB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNFαR / IL-1R IKK_complex IKK Complex receptor->IKK_complex stimuli TNFα / IL-1 stimuli->receptor IkappaB IκB IKK_complex->IkappaB Phosphorylation IkappaB_p P-IκB NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation proteasome Proteasome IkappaB_p->proteasome Ubiquitination & Degradation IkappaB_NFkappaB IκB NF-κB IkappaB_NFkappaB->NFkappaB Release DNA DNA (κB sites) NFkappaB_n->DNA Binding Transcription Gene Transcription DNA->Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

Experimental_Workflow cluster_assays 5. In Vitro Assays start Start cell_culture RAW 264.7 Macrophages start->cell_culture 1. Cell Culture process process assay assay decision decision end End treatment Incubate with Test Compound and/or Standard Drugs cell_culture->treatment 2. Treatment stimulation Induce Inflammation (e.g., with LPS) treatment->stimulation 3. Stimulation supernatant Collect Cell Culture Supernatant stimulation->supernatant 4. Sample Collection cox_assay COX Inhibition Assay supernatant->cox_assay tnf_assay TNF-α ELISA supernatant->tnf_assay il6_assay IL-6 ELISA supernatant->il6_assay data_analysis Calculate IC50 Values cox_assay->data_analysis 6. Data Analysis tnf_assay->data_analysis il6_assay->data_analysis data_analysis->end 7. Comparative Benchmarking

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a test compound against COX-1 and COX-2.

  • Objective: To determine the IC50 values of the test compound for COX-1 and COX-2 enzymes.

  • Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound and reference drugs (e.g., Ibuprofen, Celecoxib).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit or LC-MS/MS).

  • Procedure:

    • Prepare solutions of the test compound and reference drugs at various concentrations.

    • In a reaction vessel, combine the assay buffer, a heme cofactor, and the COX-1 or COX-2 enzyme.

    • Add the test compound or reference drug to the enzyme mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes at 37°C).

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

    • Quantify the amount of PGE2 produced using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TNF-α and IL-6 Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a cell-based assay to measure the inhibition of pro-inflammatory cytokine production.

  • Objective: To determine the IC50 values of the test compound for the inhibition of TNF-α and IL-6 production in activated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound and reference drugs.

    • ELISA kits for murine TNF-α and IL-6.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference drugs for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group without LPS stimulation and a vehicle control group with LPS but no test compound.

    • Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using their respective ELISA kits, following the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 values for TNF-α and IL-6 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available, the isoxazole scaffold is a well-established pharmacophore in several potent anti-inflammatory agents, including selective COX-2 inhibitors. The illustrative data for Parecoxib highlights the potential for isoxazole derivatives to exhibit high potency and selectivity. Further preclinical studies, following the experimental protocols outlined in this guide, are necessary to fully characterize the anti-inflammatory profile of this compound and to definitively benchmark its performance against standard therapies. This will involve determining its inhibitory activity against COX enzymes and key pro-inflammatory cytokines, and elucidating its mechanism of action within inflammatory signaling pathways such as the NF-κB pathway.

References

A Comparative Guide to the Synthesis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol: Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic protocols for obtaining (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, a valuable building block in medicinal chemistry. The comparison focuses on the reproducibility and scalability of each method, supported by detailed experimental protocols and data presented for ease of comparison.

Introduction

This compound is a heterocyclic compound whose derivatives have shown potential in various therapeutic areas. The synthesis of this molecule can be approached through several routes, with the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne being a cornerstone strategy for forming the isoxazole ring. The choice of synthetic protocol can significantly impact the yield, purity, reproducibility, and scalability of the final product. This guide outlines two plausible and effective methods for its synthesis, analyzing their respective strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthetic Protocols

The two primary methods detailed below are based on the versatile 1,3-dipolar cycloaddition reaction. They differ in their approach to generating the key nitrile oxide intermediate and the subsequent cycloaddition conditions.

ParameterProtocol 1: In Situ Nitrile Oxide Generation from AldoximeProtocol 2: Two-Step Synthesis via Hydroximoyl Chloride
Overall Yield Moderate to HighGood to High
Reproducibility GoodVery Good
Scalability ModerateGood
Number of Steps One-potTwo distinct steps
Key Reagents 4-chlorobenzaldehyde, hydroxylamine, propargyl alcohol, NCS or NaOCl4-chlorobenzaldehyde, hydroxylamine, chlorine source, propargyl alcohol, base
Safety Concerns Handling of N-chlorosuccinimide or sodium hypochloriteIsolation of potentially unstable hydroximoyl chloride
Purification Column chromatography often requiredMay require purification of intermediate and final product

Experimental Protocols

Protocol 1: One-Pot Synthesis via In Situ Nitrile Oxide Generation from 4-Chlorobenzaldoxime

This protocol involves the formation of 4-chlorobenzaldoxime followed by its in situ conversion to the corresponding nitrile oxide, which then undergoes a [3+2] cycloaddition with propargyl alcohol.

Step 1: Synthesis of 4-Chlorobenzaldoxime

A solution of 4-chlorobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol is treated with a base (e.g., sodium hydroxide or pyridine) at room temperature. The reaction is stirred for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC). The product, 4-chlorobenzaldoxime, can be isolated by extraction or used directly in the next step.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

To the solution containing 4-chlorobenzaldoxime, propargyl alcohol (1.2 equivalents) is added. An oxidizing agent such as N-chlorosuccinimide (NCS) or an aqueous solution of sodium hypochlorite (NaOCl) is then added portion-wise at a controlled temperature (typically 0-25 °C). The reaction mixture is stirred for 12-24 hours. Upon completion, the crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Protocol1 cluster_start Starting Materials cluster_reagents1 Reagents cluster_reagents2 Reagents 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldoxime 4-Chlorobenzaldoxime 4-Chlorobenzaldehyde->4-Chlorobenzaldoxime Oximation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->4-Chlorobenzaldoxime Oximation Base (e.g., NaOH) Base (e.g., NaOH) Nitrile Oxide (in situ) Nitrile Oxide (in situ) 4-Chlorobenzaldoxime->Nitrile Oxide (in situ) Oxidation Propargyl Alcohol Propargyl Alcohol Cycloaddition Cycloaddition Propargyl Alcohol->Cycloaddition Oxidant (NCS or NaOCl) Oxidant (NCS or NaOCl) Nitrile Oxide (in situ)->Cycloaddition Product This compound Cycloaddition->Product

Figure 1. Workflow for the one-pot synthesis of this compound.

Protocol 2: Two-Step Synthesis via Isolation of 4-Chlorobenzohydroximoyl Chloride

This method involves the preparation and isolation of the hydroximoyl chloride intermediate, which is then reacted with propargyl alcohol in the presence of a base.

Step 1: Synthesis of 4-Chlorobenzohydroximoyl Chloride

4-Chlorobenzaldoxime (prepared as in Protocol 1) is dissolved in a suitable solvent like chloroform or dichloromethane. The solution is cooled in an ice bath, and a chlorinating agent (e.g., gaseous chlorine or N-chlorosuccinimide) is introduced. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure to yield the crude 4-chlorobenzohydroximoyl chloride, which can be used in the next step with or without further purification.

Step 2: Cycloaddition with Propargyl Alcohol

The 4-chlorobenzohydroximoyl chloride (1 equivalent) and propargyl alcohol (1.1 equivalents) are dissolved in an inert solvent such as THF or diethyl ether. The mixture is cooled, and a non-nucleophilic base (e.g., triethylamine) is added dropwise. The reaction is typically stirred at room temperature for several hours. The triethylamine hydrochloride salt is filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the final product.

Protocol2 cluster_start Starting Material cluster_reagents1 Reagents cluster_reagents2 Reagents 4-Chlorobenzaldoxime 4-Chlorobenzaldoxime Hydroximoyl Chloride 4-Chlorobenzohydroximoyl Chloride 4-Chlorobenzaldoxime->Hydroximoyl Chloride Chlorination Chlorinating Agent (e.g., Cl2, NCS) Chlorinating Agent (e.g., Cl2, NCS) Cycloaddition Cycloaddition Hydroximoyl Chloride->Cycloaddition Base-mediated cycloaddition Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Cycloaddition Base-mediated cycloaddition Base (e.g., Et3N) Base (e.g., Et3N) Product This compound Cycloaddition->Product

Figure 2. Workflow for the two-step synthesis of this compound.

Discussion on Reproducibility and Scalability

Protocol 1: One-Pot Synthesis

  • Reproducibility: The one-pot nature of this protocol can sometimes lead to variability in yields. The in situ generation of the nitrile oxide requires careful control of reaction conditions (temperature, rate of addition of the oxidant) to minimize side reactions, such as the dimerization of the nitrile oxide to form a furoxan. However, with consistent optimization, good reproducibility can be achieved.

  • Scalability: Scaling up one-pot reactions can be challenging. The heat generated during the oxidation step needs to be managed effectively to prevent runaway reactions and the formation of byproducts. The workup and purification of large quantities of the product via column chromatography can also be a bottleneck.

Protocol 2: Two-Step Synthesis

  • Reproducibility: This method generally offers higher reproducibility. The isolation of the hydroximoyl chloride intermediate allows for better control over the stoichiometry and reaction conditions of the subsequent cycloaddition step. This leads to a cleaner reaction profile and more consistent yields.

  • Scalability: The two-step approach is often more amenable to scale-up. Each step can be optimized and scaled independently. While the isolation of the intermediate adds an extra step, it can simplify the final purification process. However, the stability of the hydroximoyl chloride should be considered, as some can be unstable upon storage.

Conclusion

Both protocols presented offer viable pathways for the synthesis of this compound. The choice between them will depend on the specific requirements of the researcher. For smaller-scale synthesis where operational simplicity is a priority, the one-pot protocol may be advantageous. For larger-scale production where reproducibility and yield are critical, the two-step protocol via the isolated hydroximoyl chloride is likely the more robust and scalable option. Careful optimization of reaction conditions and purification techniques will be crucial for the success of either method.

Correlation of In Silico Docking Scores with In Vitro Activity for Isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational predictions against experimental data for isoxazole-based compounds, providing researchers and drug development professionals with insights into the predictive power of in silico modeling.

The integration of computational methods in the early stages of drug discovery has become a cornerstone for accelerating the identification and optimization of lead compounds.[1] Among the various in silico techniques, molecular docking is a prominent method used to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[1] This guide focuses on isoxazole derivatives, a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] By comparing in silico docking scores with in vitro experimental data, this guide aims to provide a clear perspective on the correlation between predicted and observed biological activities for this important chemical scaffold.

Data Presentation: In Silico vs. In Vitro Activity

The following tables summarize the quantitative data from various studies, comparing the predicted binding affinities from molecular docking (in silico) with the experimentally determined inhibitory activities (in vitro) of different isoxazole derivatives against several key protein targets.

Table 1: Carbonic Anhydrase Inhibition

Carbonic anhydrase is a metalloenzyme involved in various physiological processes, and its inhibition is a therapeutic target for several conditions.

CompoundIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM)
AC2-15.07112.3 ± 1.6
AC3-13.95228.4 ± 2.3
AC1Not Reported368.2
AC4Not Reported483.0
Acetazolamide (Standard)Not Reported18.6 ± 0.5

Data sourced from a study on isoxazole derivatives against carbonic anhydrase.[3][4]

Table 2: Cyclooxygenase (COX) Enzyme Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory pathway and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundTargetIn Silico Docking Score (kcal/mol)In Vitro IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13COX-1Not Reported644.63
COX-2Not Reported13
C3COX-2Not ReportedPotent InhibitorGood Candidate for Selective COX-2 Inhibitor
C5COX-2Not ReportedPotent InhibitorGood Candidate for Selective COX-2 Inhibitor
C6COX-2Not ReportedPotent InhibitorGood Candidate for Selective COX-2 Inhibitor
Ketoprofen (Standard)COX-2Not ReportedMore Active than A13Not Reported
Celecoxib (Standard)COXNot ReportedNot ReportedSelective COX Compound

Data compiled from studies on isoxazole derivatives as COX inhibitors.[2][5]

Table 3: Antimicrobial Activity

The antimicrobial potential of isoxazole compounds is evaluated by docking them with essential microbial enzymes and then testing their minimum inhibitory concentration (MIC) in vitro.

CompoundTarget OrganismTarget EnzymeIn Silico DockingIn Vitro MIC (mg/mL)
A8Pseudomonas aeruginosaElastasePossible Binding Interactions2
Klebsiella pneumoniaeKPC-2 CarbapenemasePossible Binding Interactions2
Candida albicansNot SpecifiedNot Reported2
A9Pseudomonas aeruginosaNot SpecifiedNot Reported2
Candida albicansNot SpecifiedNot Reported2

Data from a study on the antimicrobial activities of isoxazole-carboxamide derivatives.[5]

Experimental Protocols

A detailed understanding of the methodologies employed in both in silico and in vitro studies is crucial for a meaningful comparison.

In Silico Molecular Docking Protocol

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.[3][4]

  • Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain stable conformations.[3][4]

  • Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[1] The results are often expressed as a binding energy score (e.g., in kcal/mol).[1]

  • Analysis: The docking results are analyzed to identify the best binding poses based on the scoring function and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

In Vitro Enzyme Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the isoxazole compound (test inhibitor) or a standard inhibitor.[1]

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.[1]

  • Detection: The product of the reaction is quantified using a suitable method (e.g., colorimetric or fluorometric).[1]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (Microdilution Assay)

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[1]

  • Serial Dilution: The isoxazole compound is serially diluted in a liquid growth medium in a 96-well plate.[1]

  • Inoculation: Each well is inoculated with the microbial suspension.[1]

  • Incubation: The plate is incubated under appropriate conditions to allow microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_in_silico In Silico Phase cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis a Virtual Screening of Isoxazole Derivatives b Molecular Docking (Prediction of Binding Affinity) a->b c Synthesis of Selected Derivatives b->c Identified Hits d Enzyme Inhibition Assays (e.g., IC50 Determination) c->d e Antimicrobial Susceptibility (e.g., MIC Determination) c->e f Correlation Analysis: In Silico vs. In Vitro Data d->f e->f

Caption: Workflow of computer-aided drug design for isoxazole derivatives.

References

Comparative analysis of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol cytotoxicity across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isoxazole Derivatives' Cytotoxicity in Cancer Cell Lines

The isoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial cellular proteins like HSP90 and tubulin, and cell cycle arrest.[1][2][4] This analysis focuses on the cytotoxic profiles of several isoxazole derivatives as documented in preclinical studies.

Comparative Cytotoxicity of Isoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against a panel of human cancer cell lines. These values, presented in µM, indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies a higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazoline Derivative 16aHT1080 (Fibrosarcoma)16.1[5]
Isoxazoline Derivative 16bHT1080 (Fibrosarcoma)10.72[5]
Isoxazoline Derivative 16cHT1080 (Fibrosarcoma)9.02[5]
Isoxazole-Chalcone Derivative PMPPB16 (Melanoma)Not specified[4]
Isoxazole Curcumin Derivative 40MCF-7 (Breast Cancer)3.97[5][6]
Harmine Isoxazoline Derivative 18MCF-7 (Breast Cancer)9.7[5]
Harmine Isoxazoline Derivative 18HCT116 (Colon Cancer)0.2[5]
Isoxazole-Piperazine DerivativesHuh7 (Liver Cancer)0.3 - 3.7[4]
Isoxazole-Piperazine DerivativesMahlavu (Liver Cancer)0.3 - 3.7[4]
Isoxazole-Piperazine DerivativesMCF-7 (Breast Cancer)0.3 - 3.7[4]
Chloro-fluorophenyl-isoxazole carboxamide 2bHeLa (Cervical Cancer)0.11 (µg/ml)[7]
Chloro-fluorophenyl-isoxazole carboxamide 2aHep3B (Liver Cancer)2.774 (µg/ml)[7]
Chloro-fluorophenyl-isoxazole carboxamide 2bHep3B (Liver Cancer)3.621 (µg/ml)[7]
Chloro-fluorophenyl-isoxazole carboxamide 2cMCF-7 (Breast Cancer)1.59 (µg/ml)[7]
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15Average over 60 cell lines5.37[8]

Experimental Protocols

The evaluation of the cytotoxic effects of these isoxazole derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 24 to 72 hours. A control group treated with the solvent (e.g., DMSO) is also included.[9]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Cells are treated with the isoxazole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Cellular Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway affected by isoxazole derivatives and a typical experimental workflow for evaluating their cytotoxicity.

G compound Isoxazole Derivative hsp90 HSP90 compound->hsp90 Inhibition tubulin Tubulin Polymerization compound->tubulin Disruption akt Akt client_proteins Oncogenic Client Proteins hsp90->client_proteins Stabilization proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M phase) tubulin->cell_cycle_arrest client_proteins->akt

Caption: A potential signaling pathway affected by isoxazole derivatives.

G cluster_assays Cytotoxicity & Mechanism Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with Isoxazole Derivatives (Varying Doses) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay for Cell Viability incubation->mtt flow Flow Cytometry for Apoptosis (Annexin V/PI) incubation->flow western Western Blot for Protein Expression incubation->western data_analysis Data Analysis: - Calculate IC50 - Quantify Apoptosis - Analyze Protein Levels mtt->data_analysis flow->data_analysis western->data_analysis conclusion Conclusion on Cytotoxic Effects data_analysis->conclusion

Caption: A generalized experimental workflow for cytotoxicity analysis.

References

Safety Operating Guide

Proper Disposal of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, a chlorinated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.

Hazard Profile and Regulatory Compliance

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed. As a chlorinated organic compound, it is imperative to prevent its release into the environment. Disposal must adhere to national and local regulations. Improper disposal, such as discharging to the sanitary sewer, is prohibited for chlorinated compounds[1].

Hazard ClassificationGHS PictogramSignal WordHazard StatementDisposal Precaution
Acute toxicity (Oral)GHS07WarningH302: Harmful if swallowed.P501: Dispose of contents/ container to an approved waste disposal plant.

Pre-Disposal and Segregation

Proper waste management begins at the point of generation. To ensure safe handling and disposal, follow these segregation steps:

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Waste Stream Separation:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated personal protective equipment (PPE) such as gloves and weighing papers.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Solvent" waste container. Do not mix with non-halogenated solvent waste[2].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (e.g., skull and crossbones for toxic).

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. This typically involves collection by a licensed hazardous waste contractor.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area to prevent spills.

  • Scheduling a Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

    • Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.

  • Packaging for Transport:

    • Ensure the waste container is clean on the outside and the label is clearly visible.

    • Follow any specific packaging instructions provided by your EHS office or the waste contractor.

  • Documentation:

    • Complete any required hazardous waste manifests or tracking documents provided by your EHS office. This is a legal requirement to track the waste from generation to final disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation cluster_preparation Preparation for Disposal cluster_disposal Disposal A Unused/Contaminated This compound B Solid Waste Container (Halogenated) A->B Solid C Liquid Waste Container (Halogenated Solvents) A->C Dissolved in Solvent D Label Container: 'Hazardous Waste' Chemical Name Hazard Pictograms B->D C->D E Store in Secondary Containment D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Transfer to Licensed Waste Contractor G->H

Caption: Disposal workflow for this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and protective of the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and detailed guidance.

References

Essential Safety and Logistics for Handling (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide furnishes critical safety protocols and logistical plans for the handling and disposal of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are derived from information on structurally related isoxazole and chlorinated aromatic compounds. It is imperative to treat this chemical as potentially hazardous and adhere to rigorous laboratory safety standards.

Hazard Identification and Classification

This compound is classified as acutely toxic if swallowed.[1] The primary known hazard classification is:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1]

The GHS pictogram associated with this hazard is:

PictogramHazard Class
alt text
GHS07 - Exclamation Mark[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Item Specification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or degradation before use. It is advisable to double-glove for enhanced protection.
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing.
Respiratory Protection RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[7]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If weighing the solid, perform this task within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Storage
  • Store this compound in a tightly sealed and clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[11]
Skin Contact Remove all contaminated clothing immediately.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[11]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material, such as dry sand or earth, to contain the spill.[11]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is vital to protect personnel and the environment.

Waste Categorization

As a chlorinated organic compound, all waste containing this substance should be classified as halogenated organic waste .[12]

Disposal Procedures
  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[12]

  • Containers: Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste containing this compound down the drain.

Visualized Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams are provided.

Handling_Workflow prep Preparation: Don PPE (Goggles, Lab Coat, Gloves) weigh Weighing: In Chemical Fume Hood prep->weigh dissolve Solution Preparation: In Fume Hood, Add Solid to Solvent Slowly weigh->dissolve use Experimental Use dissolve->use cleanup Post-Experiment Cleanup use->cleanup

Experimental Workflow for Safe Handling

Disposal_Workflow start Generate Waste (Solid, Liquid, Contaminated PPE) categorize Categorize as Halogenated Organic Waste start->categorize collect Collect in Designated, Labeled, Sealed Container categorize->collect store Store in a Ventilated Area collect->store dispose Dispose via Institutional Environmental Health & Safety store->dispose

Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(4-Chlorophenyl)isoxazol-3-YL)methanol
Reactant of Route 2
Reactant of Route 2
(5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.